molecular formula C6H5N3O B060386 Furo[2,3-d]pyrimidin-4-amine CAS No. 186454-70-6

Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B060386
CAS No.: 186454-70-6
M. Wt: 135.12 g/mol
InChI Key: JPIPZNJBXFDXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-d]pyrimidin-4-amine is a versatile fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its core structure, which combines furan and pyrimidine rings, serves as a privileged scaffold for designing potent and selective kinase inhibitors. The 4-amine substituent on the pyrimidine ring is a critical pharmacophore that often enables key hydrogen bonding interactions with the hinge region of ATP-binding sites in various protein kinases. This mechanism of action makes it a valuable tool compound for probing kinase signaling pathways involved in cell proliferation, survival, and apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPZNJBXFDXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432485
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186454-70-6
Record name Furo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186454-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Furo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[2,3-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Structurally analogous to purines, these compounds serve as privileged structures for designing kinase inhibitors and other therapeutic agents.[1] Their inherent biological activities, coupled with the potential for diverse functionalization, have established them as a cornerstone for the development of novel treatments, particularly in oncology. This guide provides a detailed overview of the basic structure of Furo[2,3-d]pyrimidine, common synthetic protocols, its mechanism of action in key signaling pathways, and a summary of its biological activity.

Core Structure and Physicochemical Properties

Furo[2,3-d]pyrimidine is an aromatic bicyclic heterocycle where a furan ring is fused to a pyrimidine ring. This fusion imparts a rigid, planar structure that is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[1][2] The unsubstituted core consists of a six-membered pyrimidine ring and a five-membered furan ring sharing one side.

The fundamental properties of the parent Furo[2,3-d]pyrimidine molecule are summarized below.

PropertyValueSource
Molecular Formula C₆H₄N₂OPubChem[3]
IUPAC Name furo[2,3-d]pyrimidinePubChem[3]
Molecular Weight 120.11 g/mol PubChem[3]
CAS Number 272-02-6PubChem[3]
SMILES C1=COC2=NC=NC=C21PubChem[3]

Synthetic Methodologies and Experimental Protocols

The synthesis of the Furo[2,3-d]pyrimidine scaffold can be achieved through various strategies, typically by constructing the furan ring onto a pre-existing pyrimidine or vice versa.[4] Multi-component reactions have also emerged as efficient methods for generating substituted derivatives.

Protocol 1: Palladium-Catalyzed Three-Component Synthesis

A modern approach involves a three-component reaction that simultaneously constructs the furan and pyrimidine rings.

  • Objective : To synthesize 2,4,6-triarylfuro[2,3-d]pyrimidines.[5]

  • Materials :

    • β-Ketodinitriles

    • Boronic Acids

    • Aldehydes

    • Pd(OAc)₂ (Palladium(II) acetate) catalyst

    • DPEPhos (Bis(2-diphenylphosphinophenyl)ether) ligand

    • K₂CO₃ (Potassium carbonate) base

    • Toluene (solvent)

  • Methodology :

    • A mixture of β-ketodinitrile (0.2 mmol), boronic acid (0.4 mmol), aldehyde (0.3 mmol), Pd(OAc)₂ (10 mol %), DPEPhos (10 mol %), and K₂CO₃ (0.4 mmol) is prepared.

    • The mixture is suspended in toluene (2.0 mL) in a sealed tube.

    • The reaction is stirred at 120 °C for 12 hours.

    • Upon completion, the reaction mixture is cooled to room temperature and purified using column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the final product.[5] This protocol demonstrates an efficient cascade reaction where both nitrile groups of the β-ketodinitrile participate in the cyclization, forming multiple C-C, C-O, and C-N bonds in a single operation.[5]

Protocol 2: Synthesis from α-Chloro Acetylacetone

This multi-step protocol builds the scaffold from acyclic precursors.

  • Objective : To synthesize a key furan intermediate for further elaboration into Furo[2,3-d]pyrimidine derivatives.[6]

  • Materials :

    • Acetyl acetone (1)

    • Sulfuryl chloride

    • Malononitrile

    • Sodium ethoxide solution

  • Methodology :

    • Step 1: Chlorination. α-chloro acetylacetone (2) is prepared by reacting acetyl acetone (1) with sulfuryl chloride.[6]

    • Step 2: Furan Ring Formation. The resulting α-chloro acetylacetone (2) is reacted with malononitrile in a sodium ethoxide solution to yield the functionalized furan derivative (3), which serves as a precursor for the subsequent pyrimidine ring annulation.[6]

The logical workflow for a generalized multi-step synthesis is outlined below.

G cluster_workflow Generalized Synthetic Workflow A Starting Materials (e.g., Pyrimidine or Furan Precursors) B Key Intermediate Formation (e.g., Functionalized Furan) A->B Reaction 1 C Cyclization / Annulation B->C Reaction 2 D Furo[2,3-d]pyrimidine Core C->D E Late-Stage Functionalization (Optional) D->E F Target Derivative E->F

A generalized workflow for synthesizing Furo[2,3-d]pyrimidine derivatives.

Biological Activity and Signaling Pathways

Derivatives of Furo[2,3-d]pyrimidine are renowned for their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a central node in cell signaling that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain Furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and AKT.[7][8]

  • Signaling Cascade : Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which acts as a docking site for kinases like AKT. This leads to the activation of AKT, which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.

  • Point of Inhibition : Furo[2,3-d]pyrimidine-based inhibitors can bind to the ATP-binding pocket of PI3K and/or AKT, preventing their catalytic activity and halting the downstream signaling cascade.[7][8] This dual inhibition can lead to a more potent anti-cancer effect.

The diagram below illustrates the inhibition of the PI3K/AKT signaling pathway.

G cluster_pathway PI3K/AKT Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT Downstream Downstream Effectors (e.g., mTOR, BAD) AKT->Downstream Activates AKT->Block Inhibits PIP2 PIP2 PIP2->PIP3 PIP3->AKT Activates Response Cell Proliferation & Survival Downstream->Response Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Apoptosis Apoptosis Block->Apoptosis

Inhibition of the PI3K/AKT pathway by Furo[2,3-d]pyrimidine derivatives.

Other key kinase targets for Furo[2,3-d]pyrimidine derivatives include:

  • EGFR (Epidermal Growth Factor Receptor) : Novel derivatives have shown potent EGFR inhibition at submicromolar levels, inducing cell cycle arrest and apoptosis in cancer cells.[9]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : These compounds can act as anti-angiogenic agents by inhibiting VEGFR-2, a key regulator of blood vessel formation.[10]

  • FLT3 (FMS-like tyrosine kinase 3) : Specific derivatives are effective against FLT3-ITD mutations, a common driver in acute myeloid leukemia (AML), by suppressing downstream STAT5 and ERK1/2 signaling.[11]

Quantitative Biological Data

The therapeutic potential of Furo[2,3-d]pyrimidine derivatives is quantified by their potent biological activity in various assays. The table below summarizes the activity of several lead compounds against different cancer-related targets.

Compound IDTarget(s)Assay TypeValue (µM)Cell Line / ContextReference
10b PI3KαIC₅₀0.175 ± 0.007Enzymatic Assay[7]
10b PI3KβIC₅₀0.071 ± 0.003Enzymatic Assay[7]
10b AKTIC₅₀0.411 ± 0.02Enzymatic Assay[7]
3f EGFRIC₅₀0.121 ± 0.004Enzymatic Assay[9]
5d Anti-proliferativeGI₅₀1.39MCF-7 (Breast Cancer)[6]
5e Anti-proliferativeGI₅₀0.505MCF-7 (Breast Cancer)[6]
8b VEGFR-2IC₅₀0.0387 ± 0.0017Enzymatic Assay[10]
10c VEGFR-2IC₅₀0.0414 ± 0.0018Enzymatic Assay[10]

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (Half-maximal growth inhibition) measures the concentration of a drug that causes 50% inhibition of cell growth.

Conclusion

The Furo[2,3-d]pyrimidine core represents a versatile and highly valuable scaffold in modern drug discovery. Its structural similarity to purines provides a robust foundation for designing potent and selective inhibitors of key cellular targets, particularly protein kinases involved in oncogenic signaling. The diverse synthetic routes available allow for extensive structure-activity relationship (SAR) studies, leading to the identification of optimized drug candidates. The potent in vitro and in vivo activities reported for numerous derivatives underscore the profound potential of this heterocyclic system in developing next-generation targeted therapies for cancer and other diseases. Continued exploration of this scaffold is poised to yield novel clinical candidates with improved efficacy and safety profiles.

References

The Discovery of Furo[2,3-d]pyrimidin-4-amine Scaffold Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery of furo[2,3-d]pyrimidin-4-amine derivatives, detailing their synthesis, biological evaluation, and mechanism of action.

Introduction to the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a fused heterocyclic system that has attracted significant interest due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. Derivatives of this scaffold, particularly those with a 4-amino substitution, have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. Key kinase targets for these derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

Synthesis of this compound Derivatives

The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several routes, generally involving the construction of the furan ring onto a pre-existing pyrimidine or the formation of the pyrimidine ring on a furan precursor.[2][3] A common strategy involves the reaction of a substituted 2-aminofuran-3-carbonitrile with a source of the pyrimidine ring, such as formamide or orthoformates, followed by amination.[4]

Another prevalent method is the multicomponent reaction, which offers an efficient and atom-economical approach to generate structural diversity.[3] For instance, a [1+4] cycloaddition reaction between an ethylene ether-based N,N-dimethylbenzylidenebarbituric acid and an alkyl isocyanide can yield highly substituted furo[2,3-d]pyrimidine derivatives.[3] Further modifications at various positions of the scaffold are then performed to explore the structure-activity relationship (SAR).

Biological Activity and Therapeutic Targets

This compound derivatives have shown significant promise as inhibitors of several key kinases implicated in cancer progression. The following sections summarize their activity against prominent targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[5] Several furo[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.

Phosphoinositide 3-kinase (PI3K) and Akt Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives have been developed as dual PI3K/Akt inhibitors.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Furo[2,3-d]pyrimidine derivatives have been investigated as FLT3-ITD inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
10b PI3Kα175 ± 7[6]
10b PI3Kβ71 ± 3[6]
10b Akt411 ± 20[6]
Compound V AKT-124,000[7]
Thieno[2,3-d]pyrimidine 6b c-Met35.7[8]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCell LineCancer TypeGI50 (µM)Reference
10b HS 578TBreast1.51[6]
VIa NCI 59 Cell Line PanelVarious2.41 (mean)[7]
VIb NCI 59 Cell Line PanelVarious1.23 (mean)[7]
5d NCI 59 Cell Line PanelVarious2.41 (mean)[9]
5e NCI 59 Cell Line PanelVarious1.23 (mean)[9]
4a HepG2Liver0.70[8]
8c HeLaCervical7.37 - 13.72[8]
8e HT-29Colon7.37 - 13.72[8]
10b HeLaCervical7.37 - 13.72[8]
10c HT-29Colon7.37 - 13.72[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of this compound derivatives.

General Synthesis of Furo[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the synthesis of the furo[2,3-d]pyrimidin-4(3H)-one core, which can be further modified to obtain 4-amino derivatives.

  • Starting Material: 2-Amino-4,5-diphenylfuran-3-carbonitrile.

  • Step 1: Cyclization. Reflux the starting material with triethyl orthoformate and acetic anhydride.

  • Step 2: Amination. The resulting intermediate is then treated with a primary amine in the presence of a catalytic amount of sodium alkoxide to yield the 2-substituted furo[2,3-d]pyrimidin-4(3H)-one.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general luminescence-based assay to determine the inhibitory activity of a compound against a target kinase.[1][10][11][12][13][14]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant target kinase to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop/detection solution (e.g., ADP-Glo™ Reagent).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Plot the percentage of kinase activity remaining versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.[5][15][16]

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium.

  • Assay Setup:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.

    • Incubate to allow for the conversion of the reagent by viable cells.

  • Data Analysis:

    • Measure the absorbance, fluorescence, or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

FLT3-ITD Cellular Phosphorylation Assay

This assay determines the inhibitory effect of a compound on the autophosphorylation of FLT3-ITD in intact cells.[17]

  • Cell Line: Use a cell line expressing FLT3-ITD (e.g., MV4-11 or MOLM-13).

  • Treatment: Treat the cells with serial dilutions of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Determine the levels of phosphorylated FLT3 and total FLT3 using a sandwich ELISA or Western blotting with specific antibodies.

  • Analysis: Normalize the phospho-FLT3 signal to the total FLT3 signal. Calculate the percent inhibition of phosphorylation relative to a vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug discovery is crucial for understanding the mechanism of action and the overall discovery pipeline.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway and points of inhibition.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., p27, GSK3β) Akt->Cell_Cycle_Progression

Caption: PI3K/Akt Signaling Pathway overview.

Experimental Workflow

The discovery of novel this compound derivatives as kinase inhibitors follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_Identification Target Identification & Validation Lead_Generation Lead Generation (HTS, FBDD) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Kinase & Cellular Assays) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization Feedback In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing ADMET_Profiling ADMET Profiling In_Vivo_Testing->ADMET_Profiling ADMET_Profiling->In_Vivo_Testing Feedback

Caption: General workflow for kinase inhibitor discovery.

References

Furo[2,3-d]pyrimidin-4-amine: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furo[2,3-d]pyrimidin-4-amine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its structural similarity to endogenous purines makes it a privileged core for the design of various therapeutic agents, particularly kinase inhibitors. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores the key signaling pathways modulated by its derivatives.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound is limited in publicly available literature, a combination of computed data and information from closely related analogs provides valuable insights.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted. For comparative purposes, the experimental melting point of the closely related compound 7-deazaadenine is also included.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃OPubChem[1]
Molecular Weight 135.12 g/mol PubChem[1]
Physical State SolidFluorochem[2]
Purity 97%Fluorochem[2]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Melting Point 228-230 °C (for a derivative)PMC[3]
XLogP3 0.6PubChem[1]
Topological Polar Surface Area 64.9 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Table 3: Experimental Melting Point of a Structurally Related Analog

CompoundExperimental Melting PointSource
7-Deazaadenine 229-231 °C (for a derivative)PMC[3]

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of pharmaceutical compounds. The following sections detail the general experimental protocols applicable to a solid, water-insoluble compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While the biological activity of the parent this compound is not extensively documented, the furo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors. Derivatives of this core structure have been shown to target several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of the most relevant pathways modulated by Furo[2,3-d]pyrimidine derivatives.

Disclaimer: The following signaling pathway diagrams represent pathways known to be inhibited by various derivatives of Furo[2,3-d]pyrimidine. The specific activity of the unsubstituted this compound in these pathways has not been definitively established.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K and/or AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Furo_pyrimidine Furo[2,3-d]pyrimidine Derivatives Furo_pyrimidine->PI3K Inhibit Furo_pyrimidine->AKT Inhibit

Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidine derivatives.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are common drivers of acute myeloid leukemia (AML). Furo[2,3-d]pyrimidine-based compounds have been investigated as inhibitors of mutant FLT3.

FLT3_Pathway FLT3_ITD FLT3-ITD Mutant Receptor STAT5 STAT5 FLT3_ITD->STAT5 Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Derivatives Furo_pyrimidine->FLT3_ITD Inhibit

Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.

EGFR and VEGFR2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both receptors are a promising strategy in cancer therapy, and some Furo[2,3-d]pyrimidine derivatives have shown activity against these targets.

EGFR_VEGFR2_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream_EGFR Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream_EGFR Downstream_VEGFR2 Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream_VEGFR2 Tumor_Growth Tumor Growth & Proliferation Downstream_EGFR->Tumor_Growth Angiogenesis Angiogenesis Downstream_VEGFR2->Angiogenesis Furo_pyrimidine Furo[2,3-d]pyrimidine Derivatives Furo_pyrimidine->EGFR Inhibit Furo_pyrimidine->VEGFR2 Inhibit

Caption: EGFR and VEGFR2 signaling pathways as targets for Furo[2,3-d]pyrimidine-based inhibitors.

References

The Ascendant Therapeutic Potential of Furo[2,3-d]pyrimidin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide delves into the core aspects of novel furo[2,3-d]pyrimidin-4-amine analogs, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Furo[2,3-d]pyrimidine Core

Furo[2,3-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant attention due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1][2] This unique characteristic has led to the development of numerous derivatives with potent pharmacological activities, particularly as kinase inhibitors and anticancer agents.[1] The fused furan and pyrimidine ring system provides a rigid framework that can be strategically functionalized to achieve desired potency and selectivity. This guide will focus on recent advancements in the development of this compound analogs, highlighting their therapeutic promise.

Synthetic Strategies

The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several established routes. A common approach involves the intramolecular cyclization of appropriately substituted pyrimidine precursors.[1] Another versatile method is the multi-step synthesis starting from 2-amino-4,5-diphenylfuran-3-carbonitrile, which serves as a key building block for a variety of furo[2,3-d]pyrimidin-4(3H)-one derivatives.[3] Furthermore, classical and nonclassical antifolate analogs have been synthesized via nucleophilic displacements of a key 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine intermediate.[4]

A generalized synthetic workflow for the preparation of certain furo[2,3-d]pyrimidine-based chalcones is depicted below.

Synthetic Workflow A 2-Amino-4,5-diphenylfuran-3-carbonitrile C This compound intermediate A->C Cyclization B Formamide B->C E Condensation C->E D Substituted acetophenone D->E F Furo[2,3-d]pyrimidine-based chalcone E->F Claisen-Schmidt

A generalized synthetic workflow for furo[2,3-d]pyrimidine-based chalcones.

Biological Activity and Data Presentation

Novel this compound analogs have demonstrated significant potential across a range of therapeutic areas, most notably in oncology. Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell signaling pathways.

Kinase Inhibition

A primary mechanism of action for many furo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.

PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5] Certain furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT. For instance, compound 10b , a 1,3,4-thiadiazole-substituted furopyrimidine, exhibited potent inhibitory activity against PI3Kα, PI3Kβ, and AKT.[5][6]

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Novel furo[2,3-d]pyrimidine compounds have been synthesized to target EGFR.[7] Compound 3f from one such study displayed potent EGFR inhibition at submicromolar levels, comparable to the known inhibitor erlotinib.[7]

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are prevalent in acute myeloid leukemia (AML).[8] A series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been developed as FLT3-ITD inhibitors, demonstrating cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range.[8]

Antiproliferative and Cytotoxic Activity

The kinase inhibitory effects of these compounds translate into potent antiproliferative and cytotoxic activity against a variety of cancer cell lines.

Broad-Spectrum Anticancer Activity: Several studies have evaluated these analogs against the NCI-60 panel of human cancer cell lines, demonstrating a broad spectrum of activity. For example, furo[2,3-d]pyrimidine-based chalcones, such as compounds 5d and 5e , have shown potent anti-proliferative activity with mean GI50 values of 2.41 μM and 1.23 μM, respectively.[9]

Activity in Drug-Resistant Cell Lines: Notably, some of these novel compounds have demonstrated efficacy in drug-resistant cancer cell lines. Compounds 5d and 5e showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line.[9]

Quantitative Biological Data Summary

The following tables summarize the quantitative biological data for selected novel this compound analogs.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Analogs

CompoundTarget KinaseIC50 (μM)Reference
10b PI3Kα0.175 ± 0.007[5][6]
PI3Kβ0.071 ± 0.003[5][6]
AKT0.411 ± 0.02[5][6]
3f EGFR0.121 ± 0.004[7]
Compound V AKT-124[5]

Table 2: Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Analogs

CompoundCell LineActivityValue (μM)Reference
10b HS 578T (Breast)GI501.51[5][6]
TGI4.96[5][6]
4a HepG2IC500.70[10]
5d NCI-59 PanelMean GI502.41[9]
MCF-7 (Resistant)Cytotoxicity1.20 ± 0.21[9]
5e NCI-59 PanelMean GI501.23[9]
MCF-7 (Resistant)Cytotoxicity1.90 ± 0.32[9]
VIa NCI-59 PanelMean GI502.41[5]
MCF-7 (Resistant)Cytotoxicity1.20 ± 0.21[5]
VIb NCI-59 PanelMean GI501.23[5]
MCF-7 (Resistant)Cytotoxicity1.90 ± 0.32[5]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound analogs are rooted in their ability to modulate key signaling pathways implicated in cancer pathogenesis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central node in cell signaling that promotes cell survival and proliferation.[5] Furo[2,3-d]pyrimidine-based inhibitors block the phosphorylation cascade of this pathway, leading to cell cycle arrest and apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[2,3-d]pyrimidine Analog (e.g., 10b) Inhibitor->PI3K Inhibitor->AKT

Inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine analogs.
EGFR Signaling Pathway

EGFR signaling initiates a cascade of intracellular events that promote cell growth and division.[7] By binding to the ATP-binding site of the EGFR kinase domain, furo[2,3-d]pyrimidine inhibitors block its activation and downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Furo[2,3-d]pyrimidine Analog (e.g., 3f) Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by furo[2,3-d]pyrimidine analogs.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental protocols are crucial.

General Synthesis of Furo[2,3-d]pyrimidine-based Chalcones

A representative procedure involves the reaction of a this compound intermediate with a substituted acetophenone in the presence of a catalyst, often under Claisen-Schmidt condensation conditions. The reaction mixture is typically refluxed in a suitable solvent, such as ethanol, with a catalytic amount of a base like potassium hydroxide. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A typical protocol involves incubating the purified kinase enzyme with the test compound at various concentrations, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled). The reaction is allowed to proceed for a defined period at a specific temperature. The extent of substrate phosphorylation is then quantified, for example, by measuring the incorporation of the radiolabel or by using a phosphospecific antibody in an ELISA-based format. IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI50 values (the concentration required to inhibit cell growth by 50%) are determined.

Cell Cycle Analysis

The effect of the compounds on cell cycle progression is analyzed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at its GI50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by the compounds is also assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compound for a specific time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

Novel this compound analogs represent a highly promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to potently and often selectively inhibit key kinases involved in cancer cell proliferation and survival underscores their therapeutic value. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models to translate their preclinical promise into clinical reality.

References

Furo[2,3-d]pyrimidine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic promise of furo[2,3-d]pyrimidine derivatives in the context of kinase inhibition for applications in oncology and other therapeutic areas.

Introduction: The Rise of Furo[2,3-d]pyrimidines in Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Furo[2,3-d]pyrimidine derivatives have garnered considerable attention due to their structural similarity to the adenine core of ATP, enabling them to competitively bind to the ATP-binding site of various kinases. This guide delves into the specifics of their action against key oncological targets, including PI3K/AKT, VEGFR-2, EGFR, and FLT3.

Synthetic Strategies

The synthesis of furo[2,3-d]pyrimidine derivatives typically involves the construction of the fused furan and pyrimidine ring system. A common and versatile approach begins with the formation of a substituted furan, followed by cyclization to form the pyrimidine ring.

A general synthetic scheme is outlined below:

G General Synthetic Scheme for Furo[2,3-d]pyrimidine Derivatives cluster_0 Furan Ring Formation cluster_1 Pyrimidine Ring Formation and Derivatization Start Substituted Acetylacetone Intermediate1 α-Halo Acetylacetone Start->Intermediate1 Halogenation Intermediate2 Substituted Furan Intermediate1->Intermediate2 Reaction with Malononitrile Intermediate3 Furo[2,3-d]pyrimidin-4(3H)-one Core Intermediate2->Intermediate3 Cyclocondensation Final_Product Substituted Furo[2,3-d]pyrimidine Derivatives Intermediate3->Final_Product Claisen-Schmidt Condensation with various aldehydes G PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream Furo_Derivative Furo[2,3-d]pyrimidine Derivative Furo_Derivative->PI3K Furo_Derivative->AKT G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Furo_Derivative Furo[2,3-d]pyrimidine Derivative Furo_Derivative->VEGFR2 G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK STAT STAT Pathway EGFR->STAT Proliferation Cell Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Furo_Derivative Furo[2,3-d]pyrimidine Derivative Furo_Derivative->EGFR G FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 binds & activates STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Leukemic_Cell Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell PI3K_AKT->Leukemic_Cell RAS_MAPK->Leukemic_Cell Furo_Derivative Furo[2,3-d]pyrimidine Derivative Furo_Derivative->FLT3 G Workflow for Synthesis of Furo[2,3-d]pyrimidine Chalcones Start Dissolve 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one in ethanol Step2 Add substituted benzaldehyde Start->Step2 Step3 Add aqueous NaOH solution Step2->Step3 Step4 Stir at room temperature for 6-10 hours Step3->Step4 Step5 Acidify with dilute HCl Step4->Step5 Step6 Filter the precipitated solid Step5->Step6 Step7 Recrystallize from ethanol Step6->Step7 End Obtain pure (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one Step7->End G General Workflow for In Vitro Kinase Inhibition Assay Start Prepare master mix (kinase buffer, ATP, substrate) Step2 Add master mix to 96-well plate Start->Step2 Step3 Add test compound (furo[2,3-d]pyrimidine derivative) and controls (no inhibitor, no enzyme) Step2->Step3 Step4 Add kinase enzyme to initiate reaction Step3->Step4 Step5 Incubate at 30°C for 45 minutes Step4->Step5 Step6 Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Step5->Step6 Step7 Incubate at room temperature for 10 minutes Step6->Step7 Step8 Read luminescence on a microplate reader Step7->Step8 End Calculate % inhibition and determine IC50 Step8->End

Illuminating the Mechanism of Action of Furo[2,3-d]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the mechanism of action of Furo[2,3-d]pyrimidine compounds, with a primary focus on their role as potent kinase inhibitors in oncogenic signaling pathways. We consolidate key quantitative data, present detailed experimental protocols for their characterization, and visualize the intricate signaling networks they modulate. This document serves as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Furo[2,3-d]pyrimidine Scaffold

Furo[2,3-d]pyrimidines are fused heterocyclic ring systems that are structurally analogous to purines. This bioisosteric relationship allows them to interact with a variety of biological targets, particularly ATP-binding sites within protein kinases.[1][2] Their synthetic tractability and amenability to chemical modification have made them a focal point of drug discovery efforts, leading to the identification of numerous derivatives with significant therapeutic potential, especially in the realm of oncology.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism through which Furo[2,3-d]pyrimidine compounds exert their biological effects is the inhibition of protein kinases.[1] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. Furo[2,3-d]pyrimidine derivatives have been shown to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a crucial regulator of cell growth and proliferation, and its aberrant activation is a common driver of tumorigenesis. Several Furo[2,3-d]pyrimidine compounds have been developed as potent EGFR inhibitors.[3][4][5]

One notable example, compound 3f , demonstrated potent EGFR inhibition with an IC50 of 0.121 µM, comparable to the established EGFR inhibitor erlotinib.[3] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, as evidenced by a significant increase in caspase-3 activation in T-47D breast cancer cells.[3] Molecular docking studies have further elucidated the binding mode of these compounds within the EGFR active site.[3]

Signaling Pathway: EGFR Inhibition by Furo[2,3-d]pyrimidine Compounds

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Furo_Compound Furo[2,3-d]pyrimidine Compound Furo_Compound->EGFR Inhibits Apoptosis Apoptosis Furo_Compound->Apoptosis G2M_Arrest G2/M Arrest Furo_Compound->G2M_Arrest AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation AKT->Apoptosis

Caption: EGFR signaling pathway and its inhibition by Furo[2,3-d]pyrimidine compounds.

PI3K/AKT Pathway Inhibition

The Phosphatidylinositol-3-kinase (PI3K)/AKT signaling cascade is another critical pathway that is frequently dysregulated in cancer, promoting cell survival and proliferation. Furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and AKT.[6][7]

For instance, compound 10b , a 1,3,4-thiadiazole-containing Furo[2,3-d]pyrimidine, exhibited potent inhibitory activity against PI3Kα (IC50 = 0.175 µM), PI3Kβ (IC50 = 0.071 µM), and AKT (IC50 = 0.411 µM).[6][7] This compound induced G0-G1 phase cell cycle arrest and apoptosis in HS 578T breast cancer cells.[6][7]

Signaling Pathway: PI3K/AKT Inhibition by Furo[2,3-d]pyrimidine Compounds

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Furo_Compound Furo[2,3-d]pyrimidine Compound Furo_Compound->PI3K Inhibits AKT AKT Furo_Compound->AKT Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: PI3K/AKT signaling pathway and its dual inhibition by Furo[2,3-d]pyrimidine compounds.

Other Kinase Targets

The therapeutic potential of Furo[2,3-d]pyrimidines extends to other kinases, including:

  • Receptor-Interacting Protein 1 (RIP1) Kinase: These compounds have been investigated as inhibitors of RIP1 kinase, which plays a role in necroptosis, a form of programmed cell death.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, certain derivatives can suppress angiogenesis, a critical process for tumor growth and metastasis.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Novel Furo[2,3-d]pyrimidine derivatives have been identified as inhibitors of FLT3-ITD, a common mutation in acute myeloid leukemia (AML).[9]

Antifolate Activity

In addition to kinase inhibition, some Furo[2,3-d]pyrimidine analogues have been designed as antifolates, targeting dihydrofolate reductase (DHFR).[10] These compounds act as dual inhibitors of thymidylate synthase (TS) and DHFR, crucial enzymes in nucleotide biosynthesis. Their mechanism involves transport into the cell via the reduced folate/methotrexate transport system and subsequent poly-γ-glutamylation, which enhances their intracellular retention and inhibitory activity.[10]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiproliferative activities of representative Furo[2,3-d]pyrimidine compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Compounds

CompoundTarget KinaseIC50 (µM)Reference
3f EGFR0.121 ± 0.004[3]
10b PI3Kα0.175 ± 0.007[6][7]
PI3Kβ0.071 ± 0.003[6][7]
AKT0.411 ± 0.02[6][7]
V AKT-124[7]
8b VEGFR-20.0387 ± 0.0017[8]
10c VEGFR-20.0414 ± 0.0018[8]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Compounds

CompoundCell LineActivityValue (µM)Reference
10b HS 578T (Breast)GI501.51[6][7]
TGI4.96[6][7]
5d NCI 59 Cell Line PanelMean GI502.41[11]
5e NCI 59 Cell Line PanelMean GI501.23[11]
VIa MCF-7 (Breast)Cytotoxic Activity1.20 ± 0.21[7]
VIb MCF-7 (Breast)Cytotoxic Activity1.90 ± 0.32[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of Furo[2,3-d]pyrimidine compounds. Below are protocols for key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of Furo[2,3-d]pyrimidine compounds.

Experimental_Workflow Start Start: Furo[2,3-d]pyrimidine Compound Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) Start->Kinase_Assay MTT_Assay Cell Viability Assay (e.g., MTT) Start->MTT_Assay Docking Molecular Docking (In Silico) Start->Docking Kinase_Assay->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI, Caspase Activity) MTT_Assay->Apoptosis Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Cycle->Western_Blot Apoptosis->Western_Blot End End: Lead Compound Identification Western_Blot->End Docking->Kinase_Assay

Caption: General experimental workflow for the in vitro evaluation of Furo[2,3-d]pyrimidine compounds.

In Vitro Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase inhibition.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.

    • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in kinase buffer.

    • Test Compound: Prepare serial dilutions of the Furo[2,3-d]pyrimidine compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using vehicle (DMSO) controls (100% activity) and a potent inhibitor control (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Furo[2,3-d]pyrimidine compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Procedure:

    • Treat cells with the Furo[2,3-d]pyrimidine compound for a specified duration.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells using a flow cytometer.

  • Data Analysis:

    • The DNA content of the cells is quantified based on the fluorescence intensity of PI.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the Furo[2,3-d]pyrimidine compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Furo[2,3-d]pyrimidine compounds represent a highly promising class of molecules with diverse mechanisms of action, primarily centered on the inhibition of key protein kinases involved in oncogenic signaling. Their demonstrated efficacy against targets such as EGFR and the PI3K/AKT pathway underscores their potential as anticancer agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important scaffold in the pursuit of novel and effective therapeutics. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical translatability.

References

The Furo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Furo[2,3-d]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.

The furo[2,3-d]pyrimidine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been extensively explored, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of furo[2,3-d]pyrimidine analogs, focusing on their development as kinase inhibitors for oncology, as well as their emerging roles in antiviral and anti-inflammatory applications. This document details key experimental protocols and visualizes critical signaling pathways to aid researchers in the ongoing development of this promising class of therapeutic agents.

Anticancer Activity: Targeting the Kinome

A predominant focus of research on furo[2,3-d]pyrimidine analogs has been in the realm of oncology, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its overactivation is a hallmark of many cancers. Several series of furo[2,3-d]pyrimidine derivatives have been designed as EGFR inhibitors.

A key SAR observation is the importance of a substituted aniline moiety at the C4 position of the furo[2,3-d]pyrimidine core, which mimics the binding mode of approved EGFR inhibitors like erlotinib.

Table 1: SAR of Furo[2,3-d]pyrimidine Analogs as EGFR Inhibitors

CompoundR1R2R3EGFR IC50 (µM)Antiproliferative GI50 (µM) (T-47D cell line)
3f HH4-(3-fluorobenzyloxy)0.121 ± 0.004Not explicitly stated for 3f, but it was the most effective in a screen across 60 cell lines.

Data extracted from a study on novel furo[2,3-d]pyrimidine derivatives as EGFR inhibitors[1].

The potent activity of compound 3f highlights the favorable interactions of the 4-(3-fluorobenzyloxy)aniline substituent within the ATP-binding site of EGFR. Molecular modeling studies have shown that this group can form key hydrogen bonds and hydrophobic interactions with the receptor.[1] Further investigations revealed that compound 3f induces cell cycle arrest at the G2/M phase and promotes apoptosis in T-47D breast cancer cells.[1]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Furo[2,3-d]pyrimidines have been explored as dual PI3K/Akt inhibitors.

A recent study detailed the synthesis of a series of novel furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety.[2] This strategic combination aimed to enhance the anticancer potential by targeting multiple enzymatic and cellular processes.[2]

Table 2: SAR of Furo[2,3-d]pyrimidine-1,3,4-thiadiazole Hybrids as PI3K/Akt Inhibitors

CompoundRPI3Kα IC50 (µM)PI3Kβ IC50 (µM)Akt IC50 (µM)Mean GI50 (µM) (NCI-60)
10b 3-methylphenyl0.175 ± 0.0070.071 ± 0.0030.411 ± 0.020.91 - 16.7

Data from a study on novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors[2].

Compound 10b emerged as a potent dual inhibitor of PI3Kα/β and Akt.[2] The presence of the 3-methylphenyl group was found to be optimal for activity. This compound also demonstrated significant antiproliferative activity against a panel of 38 cancer cell lines and induced G0-G1 phase cell cycle arrest and apoptosis in the HS 578T breast cancer cell line.[2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Furo_pyrimidine Furo[2,3-d]pyrimidine Analog (e.g., 10b) Furo_pyrimidine->PI3K Inhibition Furo_pyrimidine->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition by Furo[2,3-d]pyrimidine Analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway. Furo[2,3-d]pyrimidines have shown promise as potent VEGFR-2 inhibitors.

Systematic modifications of the furo[2,3-d]pyrimidine scaffold have revealed key structural requirements for potent VEGFR-2 inhibition. A urea or amide linker at the C4 position connecting to a substituted aromatic ring is a common feature of potent inhibitors.

Table 3: SAR of Furo[2,3-d]pyrimidine Analogs as VEGFR-2 Inhibitors

CompoundScaffoldLinkerTerminal Aromatic GroupVEGFR-2 IC50 (nM)
15b Furo[2,3-d]pyrimidineUrea4-chloro-3-(trifluoromethyl)phenyl>75% inhibition at 10 µM
21b Thieno[2,3-d]pyrimidineUrea4-chloro-3-(trifluoromethyl)phenyl33.4
21e Thieno[2,3-d]pyrimidineEther-Urea3-chloro-4-methylphenyl21

Data extracted from a study on the discovery of potent VEGFR-2 inhibitors[3]. Note: IC50 for 15b was not explicitly provided, but its high percentage of inhibition indicates significant activity.

The data suggests that the thieno[2,3-d]pyrimidine scaffold may be more favorable for VEGFR-2 inhibition than the furo[2,3-d]pyrimidine core. Furthermore, the nature of the terminal aromatic group and the linker significantly impacts potency. Compound 21e , with an ether-urea linker and a 3-chloro-4-methylphenyl group, demonstrated the most potent inhibition.[3]

Antiviral Activity

Beyond their anticancer properties, furo[2,3-d]pyrimidine nucleoside analogs have demonstrated significant antiviral activity, particularly against herpesviruses.

Anti-Varicella-Zoster Virus (VZV) Activity

Certain 2'-deoxynucleosides of furo[2,3-d]pyrimidin-2(3H)-one have shown remarkably potent and specific activity against VZV. The SAR studies in this area have revealed that the nature of the side chain at the C6 position and the stereochemistry of the sugar moiety at the N3 position are critical for antiviral potency. Acyclic analogs, where the sugar moiety is replaced with a (2-hydroxyethoxy)methyl group (acyclovir-like side chain), have also been investigated. Some of these long-chain analogs have shown activity against both VZV and human cytomegalovirus (HCMV).[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the in vitro inhibitory activity of furo[2,3-d]pyrimidine analogs against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Kinase of interest (e.g., EGFR, PI3K, VEGFR-2)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (furo[2,3-d]pyrimidine analogs) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the assay plate, add the test compound solution, the kinase, and the kinase substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Include a "no kinase" control (assay buffer, substrate, ATP, and compound) and a "vehicle" control (assay buffer, kinase, substrate, ATP, and DMSO).

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution in DMSO and Assay Buffer Plate_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plate_Setup Start_Reaction Add ATP to Initiate Kinase Reaction Plate_Setup->Start_Reaction Incubation Incubate at RT (e.g., 60 min) Start_Reaction->Incubation Detection Add Luminescence Reagent Incubation->Detection Read_Plate Measure Luminescence with Plate Reader Detection->Read_Plate Calc_Inhibition Calculate Percent Inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Experimental Workflow for a Luminescence-based Kinase Inhibition Assay.
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of furo[2,3-d]pyrimidine analogs on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and discard the supernatant.

  • Fixation: Resuspend the cell pellet in ice-cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with furo[2,3-d]pyrimidine analogs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate cell populations:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Future Directions

The furo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts are likely to focus on:

  • Enhancing Selectivity: Designing analogs with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance safety profiles.

  • Exploring New Therapeutic Areas: Expanding the investigation of furo[2,3-d]pyrimidines into other areas such as neurodegenerative diseases, by targeting relevant kinases like GSK-3β or CDKs, and further exploring their potential as anti-inflammatory and antiviral agents.

  • Targeting Drug Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.

  • Probing Purinergic Signaling: Systematically investigating the interaction of furo[2,3-d]pyrimidine analogs with adenosine receptors and other components of the purinergic signaling pathway to uncover novel therapeutic opportunities.

References

Furo[2,3-d]pyrimidine: A Bioisosteric Purine Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Furo[2,3-d]pyrimidine as a Purine Bioisostere

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic modification of known bioactive scaffolds. Purines, the foundational components of nucleic acids and key players in cellular signaling, represent a privileged scaffold in drug design, leading to the development of numerous anticancer and antiviral therapies. However, the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that impart a desirable change in biological activity—offers a powerful avenue to overcome limitations such as metabolic instability, off-target effects, and acquired resistance.

The furo[2,3-d]pyrimidine core has emerged as a highly successful bioisostere of the natural purine ring system. Structurally, the replacement of the imidazole nitrogen (N7) of a purine with a carbon atom and the subsequent fusion of a furan ring creates the furo[2,3-d]pyrimidine scaffold. This substitution maintains the overall planar geometry and the hydrogen bonding capabilities of the pyrimidine ring, which are crucial for interacting with biological targets like kinase ATP-binding pockets. However, the introduction of the furan ring bestows unique physicochemical properties. The replacement of the N7 atom with a carbon makes the five-membered ring more electron-rich, which can lead to enhanced binding to enzymatic targets.[1] This bioisosteric relationship has been effectively exploited to generate a diverse array of potent and selective inhibitors of various kinases and polymerases, positioning furo[2,3-d]pyrimidine as a cornerstone for the development of next-generation therapeutics.

Furo[2,3-d]pyrimidines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Furo[2,3-d]pyrimidine derivatives have demonstrated remarkable efficacy as inhibitors of several key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its aberrant activation is a key driver in several cancers. Furo[2,3-d]pyrimidine-based compounds have been developed as potent EGFR inhibitors. For instance, novel furo[2,3-d]pyrimidine derivatives have been synthesized that show potent EGFR inhibition at submicromolar levels, with IC50 values comparable to the approved drug erlotinib.[2] One such compound, 3f, exhibited an IC50 of 0.121 ± 0.004 μM against EGFR and demonstrated significant antiproliferative effects in various cancer cell lines.[2]

PI3K/AKT Pathway Modulation

The PI3K/AKT signaling cascade is another crucial pathway that is frequently hyperactivated in cancer, promoting cell growth and survival. Furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors. Compound 10b , a novel furo[2,3-d]pyrimidine derivative, has shown potent inhibitory activity against PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175 ± 0.007 μM, 0.071 ± 0.003 μM, and 0.411 ± 0.02 μM, respectively.[3] This compound also displayed significant growth inhibition against a panel of 60 human cancer cell lines.[3]

VEGFR-2, FLT3-ITD, Bcr-Abl, and Src Kinase Inhibition

The versatility of the furo[2,3-d]pyrimidine scaffold extends to the inhibition of other important oncogenic kinases:

  • VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. Novel furo[2,3-d]pyrimidine derivatives have been synthesized and shown to have good to moderate nanomolar inhibition of VEGFR-2.[4]

  • FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Furo[2,3-d]pyrimidine-based compounds have been identified as novel FLT3-ITD inhibitors.

  • Bcr-Abl: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). While not as extensively explored as other scaffolds, the potential for furo[2,3-d]pyrimidines to target Bcr-Abl is an active area of research.

  • Src Kinase: Src is a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell proliferation, differentiation, and motility. The development of furo[2,3-d]pyrimidine-based Src inhibitors is a promising strategy for cancer treatment.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro activity of representative furo[2,3-d]pyrimidine derivatives against various cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (μM)Reference
3f EGFR0.121 ± 0.004[2]
10b PI3Kα0.175 ± 0.007[3]
10b PI3Kβ0.071 ± 0.003[3]
10b AKT0.411 ± 0.02[3]
8b VEGFR-20.0387 ± 0.0017[4]
10c VEGFR-20.0414 ± 0.0018[4]

Table 2: Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCell LineAssayValue (μM)Reference
3f T-47D (Breast)GI50Not specified[2]
10b HS 578T (Breast)GI501.51[3]
10b NCI 59 Cell Line PanelMean GI50>100% growth inhibition[3]
VIa NCI 59 Cell Line PanelMean GI502.41[3]
VIb NCI 59 Cell Line PanelMean GI501.23[3]
VIa MCF-7 (Breast, resistant)Cytotoxicity1.20 ± 0.21[3]
VIb MCF-7 (Breast, resistant)Cytotoxicity1.90 ± 0.32[3]
8b HUVECAntiproliferativeMore potent than sorafenib[4]
10c HUVECAntiproliferativeNot specified[4]

Antiviral Applications of Furo[2,3-d]pyrimidine Nucleosides

The bioisosteric relationship between furo[2,3-d]pyrimidines and purines is particularly advantageous in the development of antiviral nucleoside analogs. These compounds can mimic natural nucleosides and be incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[5] The mechanism of action for many of these antiviral nucleosides involves intracellular phosphorylation to the active triphosphate form.[5]

Furo[2,3-d]pyrimidine nucleoside analogs have shown promising activity against a range of viruses, including:

  • Hepatitis C Virus (HCV): Sugar-modified 7-deazapurine nucleosides, which are structurally related to furo[2,3-d]pyrimidines, have demonstrated potent anti-HCV activity, with some compounds entering clinical trials.[1][6]

  • Herpesviruses: Furo[2,3-d]pyrimidine derivatives have been investigated for their activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

The antiviral activity of these compounds is often dependent on the nature of the substituents on both the furo[2,3-d]pyrimidine core and the sugar moiety.

Experimental Protocols

Synthesis of the Furo[2,3-d]pyrimidine Scaffold

The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several versatile methods, generally categorized into two main approaches:

  • Construction of the furan ring onto a pre-existing pyrimidine: This is a common strategy that often starts with a suitably substituted pyrimidine derivative.

  • Construction of the pyrimidine ring onto a pre-existing furan: This approach begins with a functionalized furan precursor.

A variety of multi-component reactions have also been developed for the efficient synthesis of this scaffold.[7][8]

General Synthetic Method Example:

A frequently employed method involves the reaction of a 2-amino-3-cyanofuran with a one-carbon synthon to construct the pyrimidine ring. For example, 2-amino-4,5-diphenylfuran-3-carbonitrile can be used as a building block to synthesize a new series of furo[2,3-d]pyrimidin-4(3H)-one derivatives.[9] Another efficient, catalyst-free method involves the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins in water under conventional heating.[8]

Biological Assays

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Principle: A kinase phosphorylates a substrate using [γ-³²P]ATP. The phosphorylated substrate is then captured on a P81 phosphocellulose paper, while the unreacted [γ-³²P]ATP is washed away. The radioactivity on the paper, corresponding to the phosphorylated substrate, is then quantified.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase, the peptide or protein substrate, the test compound at various concentrations (or vehicle control), and a reaction buffer containing Mg²⁺.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time.

  • Stopping the Reaction and Spotting: Stop the reaction by adding a small volume of phosphoric acid. Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.

  • Quantification: Dry the P81 paper and quantify the radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the generation of a histogram that depicts the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by furo[2,3-d]pyrimidine derivatives and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Furo[2,3-d]pyrimidines.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->PI3K Inhibits Furo_pyrimidine->AKT Inhibits

Caption: PI3K/AKT Signaling Pathway and Dual Inhibition.

Experimental_Workflow Synthesis Chemical Synthesis of Furo[2,3-d]pyrimidine Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Cell-Based Assays (MTT, CellTiter-Glo) (GI50 Determination) Purification->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Kinase_Assay->Mechanism_Studies Cell_Viability->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General Experimental Workflow for Furo[2,3-d]pyrimidine Drug Discovery.

Conclusion and Future Directions

The furo[2,3-d]pyrimidine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its successful application as a purine bioisostere has led to the development of a multitude of potent and selective inhibitors targeting key enzymes in oncology and virology. The chemical tractability of this heterocyclic system allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: Exploring the potential of furo[2,3-d]pyrimidine derivatives against a broader range of therapeutic targets, including other kinase families, epigenetic modifiers, and metabolic enzymes.

  • Combating Drug Resistance: Designing next-generation furo[2,3-d]pyrimidine inhibitors that can overcome known resistance mechanisms to existing therapies.

  • Targeted Drug Delivery: Incorporating furo[2,3-d]pyrimidine-based drugs into targeted delivery systems to enhance their efficacy and reduce systemic toxicity.

  • Polypharmacology: Intentionally designing furo[2,3-d]pyrimidine derivatives that modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

References

The Antifolate Potential of Classical Furo[2,3-d]pyrimidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifolate properties of classical Furo[2,3-d]pyrimidine analogues. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and infectious disease.

Core Concepts: Furo[2,3-d]pyrimidines as Antifolates

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have been investigated for their potential as therapeutic agents. The "classical" analogues are structurally characterized by a 2,4-diamino-substituted Furo[2,3-d]pyrimidine core, tethered to a p-aminobenzoyl-L-glutamate side chain. This design mimics the structure of the natural folate cofactor, allowing these compounds to competitively inhibit key enzymes in the folate metabolic pathway.

The primary targets of these antifolates are Dihydrofolate Reductase (DHFR) and, in some cases, Thymidylate Synthase (TS).[1][2][3] Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a critical step for the de novo synthesis of purines, thymidylate, and certain amino acids. The resulting depletion of these essential precursors disrupts DNA replication and cell division, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[4] Some analogues have also been designed and evaluated for their potential to dually inhibit both DHFR and TS.[3][5]

The mechanism of action for these classical analogues often relies on active transport into cells via the reduced folate/methotrexate transport system.[1] Once inside the cell, they can be poly-γ-glutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamylation enhances their intracellular retention and can increase their inhibitory potency against target enzymes.[1]

Quantitative Data: Enzyme Inhibition and Cytotoxicity

The following tables summarize the inhibitory activities of key classical Furo[2,3-d]pyrimidine analogues against various DHFR and TS enzymes, as well as their cytotoxic effects on cancer cell lines.

Dihydrofolate Reductase (DHFR) Inhibition
CompoundSource of DHFRIC50 (µM)Reference
1 Human (recombinant)0.08[1][2]
Rat Liver0.09[1][2]
P. carinii0.4[1][2]
T. gondii0.8[1][2]
2 (N-CH3 analogue of 1)Human (recombinant)0.04[1][2]
Rat Liver0.05[1][2]
P. carinii0.2[1][2]
T. gondii0.5[1][2]
5 Human (recombinant)0.02[3]
P. carinii0.009[3]
M. avium0.004[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Thymidylate Synthase (TS) Inhibition
CompoundSource of TSIC50 (µM)Reference
1 L. casei> 50[1]
2 (N-CH3 analogue of 1)L. casei> 50[1]
5 Human0.09[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Reference
1 CCRF-CEM0.03[1]
2 (N-CH3 analogue of 1)CCRF-CEM0.015[1]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of classical Furo[2,3-d]pyrimidine analogues.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Enzyme: Purified recombinant human DHFR or DHFR from other species of interest.

  • Substrates: Dihydrofolate (DHF), NADPH.

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

  • Inhibitors: Furo[2,3-d]pyrimidine analogues dissolved in DMSO.

  • Instrumentation: UV-Vis Spectrophotometer with temperature control.

Procedure:

  • Prepare a stock solution of the Furo[2,3-d]pyrimidine analogue in DMSO.

  • In a quartz cuvette, prepare a reaction mixture containing the buffer, NADPH (typically 100 µM), and the desired concentration of the inhibitor.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and any pre-incubation of the enzyme with the inhibitor.

  • Initiate the reaction by adding a known amount of DHFR enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.

  • A control reaction without the inhibitor is run to determine the uninhibited enzyme activity.

  • The percent inhibition is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a spectrophotometric assay that measures the increase in absorbance at 340 nm due to the formation of THF from DHF during the TS-catalyzed conversion of dUMP to dTMP.

Materials:

  • Enzyme: Purified recombinant human TS or TS from other species (e.g., L. casei).

  • Substrates: Deoxyuridine monophosphate (dUMP), 5,10-methylenetetrahydrofolate (CH2-THF).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2, 1 mM EDTA, and 50 mM 2-mercaptoethanol.

  • Inhibitors: Furo[2,3-d]pyrimidine analogues dissolved in DMSO.

  • Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Prepare a stock solution of the Furo[2,3-d]pyrimidine analogue in DMSO.

  • In a cuvette, combine the buffer, dUMP (typically 100 µM), and the desired concentration of the inhibitor.

  • Add the TS enzyme to the mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding CH2-THF (typically 50 µM).

  • Monitor the increase in absorbance at 340 nm, which is proportional to the rate of THF formation.

  • Calculate the initial reaction velocity from the linear phase of the reaction.

  • Perform a control reaction without the inhibitor to establish the baseline enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell Line: CCRF-CEM (human T-cell acute lymphoblastic leukemia) or other relevant cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

  • Reagents: Furo[2,3-d]pyrimidine analogues, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).

  • Equipment: 96-well microtiter plates, incubator, multi-well spectrophotometer (plate reader).

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the Furo[2,3-d]pyrimidine analogues in the culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

  • During this time, viable cells will convert the MTT to formazan crystals.

  • Add a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a plate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and a generalized experimental workflow.

Folate_Metabolism_Pathway cluster_SHMT DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF CH2THF 5,10-Methylene-THF THF->CH2THF THF->CH2THF       Serine Serine Glycine Glycine Serine->Glycine CH2THF->THF dUMP -> dTMP Purines Purine Synthesis CH2THF->Purines -> Formyl-THF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP SHMT SHMT SHMT->Serine Antifolate Furo[2,3-d]pyrimidine Analogues Antifolate->DHFR Antifolate->TS

Caption: Folate metabolism pathway illustrating the inhibitory action of Furo[2,3-d]pyrimidine analogues on DHFR and TS.

Experimental_Workflow start Start: Synthesize Furo[2,3-d]pyrimidine Analogues enz_assay Enzyme Inhibition Assays start->enz_assay cell_assay In Vitro Cytotoxicity Assay start->cell_assay dhfr_assay DHFR Assay (Spectrophotometric) enz_assay->dhfr_assay ts_assay TS Assay (Spectrophotometric) enz_assay->ts_assay calc_ic50_enz Calculate IC50 Values dhfr_assay->calc_ic50_enz ts_assay->calc_ic50_enz data_analysis Data Analysis and Structure-Activity Relationship (SAR) calc_ic50_enz->data_analysis mtt_assay MTT Assay on Cancer Cell Lines (e.g., CCRF-CEM) cell_assay->mtt_assay calc_ic50_cell Calculate IC50 Values mtt_assay->calc_ic50_cell calc_ic50_cell->data_analysis conclusion Conclusion: Identify Lead Compounds for Further Development data_analysis->conclusion

Caption: Generalized experimental workflow for the evaluation of Furo[2,3-d]pyrimidine antifolate properties.

References

Methodological & Application

Synthesis Protocols for 2-Substituted Furo[2,3-d]pyrimidin-4(3H)-ones: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The furo[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including potent inhibitors of various kinases. This document outlines three distinct and effective synthetic strategies, presenting quantitative data in a clear tabular format and providing step-by-step experimental procedures. Additionally, relevant biological signaling pathways and a general experimental workflow are visualized using diagrams to facilitate a deeper understanding of the synthesis and application of these compounds.

Introduction to Furo[2,3-d]pyrimidin-4(3H)-ones

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric to purines, allowing them to interact with a variety of biological targets. Their versatile structure has led to the development of derivatives with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Notably, certain 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of key signaling proteins such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer progression. The synthesis of diverse libraries of these compounds is therefore a crucial step in the discovery of new therapeutic agents.

Synthetic Strategies Overview

The synthesis of 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones can be broadly approached from two main perspectives: construction of the furan ring onto a pre-existing pyrimidine or, more commonly, the formation of the pyrimidine ring onto a furan precursor. This document details three reliable methods:

  • Cyclization of 2-Aminofuran-3-carbonitriles: A straightforward approach involving the reaction of a substituted 2-aminofuran-3-carbonitrile with a cyclizing agent, such as a mixture of formic acid and acetic anhydride, to form the pyrimidinone ring.

  • Aza-Wittig Reaction and Cyclization: This elegant method utilizes an aza-Wittig reaction between an iminophosphorane and an isocyanate to generate a carbodiimide intermediate, which then undergoes intramolecular cyclization to yield the desired furo[2,3-d]pyrimidinone.

  • Three-Component Reaction with Barbituric Acid Derivatives: A convergent approach where a barbituric acid derivative, an aldehyde, and an isocyanide are combined in a one-pot reaction to construct the furo[2,3-d]pyrimidine core. This method allows for rapid diversification of the substituents.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the reaction conditions and yields for representative examples of the three synthetic protocols described.

Protocol Starting Materials Reagents/Conditions 2-Substituent Yield (%)
1. Cyclization of 2-Aminofuran 2-Amino-4,5-diphenylfuran-3-carbonitrileFormic acid, Acetic anhydride, Reflux, 16hHNot Specified
2. Aza-Wittig Reaction Ethyl 2-((triphenylphosphoranylidene)amino)-4,5-dimethylfuran-3-carboxylate, Phenyl isocyanate, Aniline1. Toluene, Reflux, 4h; 2. NaH, THF, RT, 2hPhenylamino85
2. Aza-Wittig Reaction Ethyl 2-((triphenylphosphoranylidene)amino)-4,5-dimethylfuran-3-carboxylate, Ethyl isocyanate, Benzylamine1. Toluene, Reflux, 4h; 2. NaH, THF, RT, 2hBenzylamino82
3. Three-Component Reaction 1,3-Dimethylbarbituric acid, 4-Chlorobenzaldehyde, Cyclohexyl isocyanideZrOCl₂·8H₂O (2 mol%), H₂O, 50°C, 1.5h4-Chlorophenyl95
3. Three-Component Reaction 1,3-Dimethylbarbituric acid, 4-Nitrobenzaldehyde, tert-Butyl isocyanideZrOCl₂·8H₂O (2 mol%), H₂O, 50°C, 1.5h4-Nitrophenyl92

Experimental Protocols

Protocol 1: Synthesis from 2-Aminofuran-3-carbonitrile

This protocol describes the synthesis of furo[2,3-d]pyrimidin-4(3H)-one from a 2-aminofuran-3-carbonitrile precursor.

Materials:

  • 2-Amino-4,5-diphenylfuran-3-carbonitrile

  • Formic acid (98%)

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 2-amino-4,5-diphenylfuran-3-carbonitrile (1 equivalent) in formic acid (3 equivalents), add acetic anhydride (3 equivalents) dropwise at 0°C over a period of 20 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure furo[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Aza-Wittig Based Synthesis

This protocol outlines the synthesis of 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction followed by cyclization.[1]

Materials:

  • Ethyl 2-((triphenylphosphoranylidene)amino)-4,5-dimethylfuran-3-carboxylate

  • Aromatic or aliphatic isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)

  • Amine (e.g., aniline, benzylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Carbodiimide Formation:

    • In a Schlenk flask under an inert atmosphere, dissolve ethyl 2-((triphenylphosphoranylidene)amino)-4,5-dimethylfuran-3-carboxylate (1 equivalent) in anhydrous toluene.

    • Add the isocyanate (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and stir for 4 hours.

    • Cool the mixture to room temperature. The formation of the carbodiimide intermediate can be monitored by IR spectroscopy (characteristic N=C=N stretch around 2150 cm⁻¹).

    • Remove the toluene under reduced pressure.

  • Cyclization:

    • To the crude carbodiimide intermediate, add anhydrous THF.

    • In a separate flask, prepare a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • To the NaH suspension, add the amine (1.2 equivalents) dropwise at 0°C and stir for 30 minutes at room temperature.

    • Add the amine/NaH mixture to the solution of the carbodiimide intermediate at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted furo[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Three-Component Synthesis from Barbituric Acid Derivatives

This protocol details a one-pot, three-component synthesis of 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones.

Materials:

  • 1,3-Dimethylbarbituric acid

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

  • Water

  • Reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • In a reaction vial, combine 1,3-dimethylbarbituric acid (1 equivalent), the aromatic aldehyde (1 equivalent), and the isocyanide (1.2 equivalents).

  • Add water to the mixture.

  • Add ZrOCl₂·8H₂O (2 mol%) as the catalyst.

  • Seal the vial and heat the reaction mixture to 50°C with vigorous stirring.

  • Maintain the reaction at 50°C for 1.5 to 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid precipitate will form. Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure 2-substituted furo[2,3-d]pyrimidin-4(3H)-one.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Protocol reagents Prepare Starting Materials and Reagents start->reagents setup Set up Reaction Apparatus reagents->setup reaction Combine Reagents under Specified Conditions (Temperature, Solvent, Catalyst) setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Extraction / Filtration quench->extraction purification Purification (Recrystallization / Chromatography) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Pure 2-Substituted Furo[2,3-d]pyrimidin-4(3H)-one characterization->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Furo[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->PI3K Inhibitor->Akt VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation RAF RAF PLCg->RAF Akt Akt PI3K->Akt Migration Cell Migration Src->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor Furo[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->VEGFR2 Inhibition of Kinase Activity

References

The Expanding Role of Furo[2,3-d]pyrimidines in Oncology Research: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Furo[2,3-d]pyrimidines, a class of heterocyclic compounds structurally analogous to purines, are emerging as a versatile scaffold in the development of novel anti-cancer therapeutics.[1] Their broad-spectrum anti-tumor activity stems from their ability to interact with various key targets in cancer cell signaling, including protein kinases and microtubules. This application note provides a comprehensive overview of the anti-cancer applications of Furo[2,3-d]pyrimidines, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the development of Furo[2,3-d]pyrimidine derivatives as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Overexpression or mutation of these kinases is a common driver of oncogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers.[2] Furo[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors.[2][3]

Quantitative Data Summary: Anti-proliferative and EGFR Inhibitory Activity

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Compound 3fT-47D (Breast)EGFR IC500.121 ± 0.004[3]
Compound 4aHepG2 (Liver)IC500.70[2][4]
Chalcone 5dMCF-7 (Breast)GI501.39[5]
Chalcone 5eMCF-7 (Breast)GI500.505[5]
Chalcone 5dResistant MCF-7Cytotoxic Activity1.20 ± 0.21[5][6]
Chalcone 5eResistant MCF-7Cytotoxic Activity1.90 ± 0.32[5][6]
Furo[2,3-d]pyrimidine 244-EGFR IC500.0004[7]
Furo[2,3-d]pyrimidine 243-EGFR IC500.0053[7]
Furo[2,3-d]pyrimidine 242-EGFR IC500.011[7]
Furo[2,3-d]pyrimidine 248-EGFR IC500.014[7]

Signaling Pathway: EGFR Inhibition by Furo[2,3-d]pyrimidines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->PI3K Inhibits AKT AKT Furo_pyrimidine->AKT Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Survival mTOR->CellGrowth Microtubule_Workflow Start Synthesized Furo[2,3-d]pyrimidine Compound CellCulture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Start->CellCulture Cytotoxicity MTT/SRB Assay for Anti-proliferative Activity (IC50) CellCulture->Cytotoxicity TubulinPolymerization In Vitro Tubulin Polymerization Assay Cytotoxicity->TubulinPolymerization Immunofluorescence Immunofluorescence Microscopy of Microtubule Network TubulinPolymerization->Immunofluorescence CellCycle Flow Cytometry for Cell Cycle Analysis (G2/M Arrest) Immunofluorescence->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V staining) CellCycle->Apoptosis End Lead Compound Identification Apoptosis->End

References

Furo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols for Use Against HeLa and HT-29 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of Furo[2,3-d]pyrimidine derivatives against the human cervical cancer cell line (HeLa) and the human colon cancer cell line (HT-29).

Introduction

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to interact with a variety of biological targets, including protein kinases that are often dysregulated in cancer. Several derivatives of the Furo[2,3-d]pyrimidine scaffold have demonstrated potent anticancer activity against a range of cancer cell lines, including HeLa and HT-29. The primary mechanisms of action for these compounds often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT pathway.[1][2] This document outlines the in vitro efficacy of selected Furo[2,3-d]pyrimidine derivatives and provides detailed protocols for their experimental evaluation.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various Furo[2,3-d]pyrimidine derivatives against HeLa and HT-29 cancer cell lines, presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response).

Table 1: IC50 Values of Furo[2,3-d]pyrimidine Derivatives against HeLa and HT-29 Cell Lines

Compound IDHeLa IC50 (µM)HT-29 IC50 (µM)Reference
8c 7.37 - 13.727.37 - 13.72[3]
8e 7.37 - 13.727.37 - 13.72[3]
10b 7.37 - 13.727.37 - 13.72[3]
10c 7.37 - 13.727.37 - 13.72[3]
Compound 7b Not Reported8.51
Furo[2,3-d]pyrimidine-2-one-1,2,3-triazole 34a Pronounced Cytostatic ActivityNot Reported[4]

Table 2: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against Key Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3f EGFR121[1]
Compound 10b PI3Kα175[5][6]
Compound 10b PI3Kβ71[5][6]
Compound 10b AKT411[5][6]
Furo[2,3-d]pyrimidine derivative 15b VEGFR-2Not specified, but potent[7]
Furo[2,3-d]pyrimidine derivative 16c VEGFR-2Potent nanomolar range[7]
Furo[2,3-d]pyrimidine derivative 16e VEGFR-2Potent nanomolar range[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Furo[2,3-d]pyrimidine derivatives and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->EGFR Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow Start Start Cell_Culture Culture HeLa and HT-29 cells Start->Cell_Culture Treatment Treat cells with Furo[2,3-d]pyrimidine derivatives at various concentrations Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Evaluation.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of Furo[2,3-d]pyrimidine derivatives.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Furo[2,3-d]pyrimidine derivatives on HeLa and HT-29 cells and to calculate the IC50 values.

Materials:

  • HeLa or HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Furo[2,3-d]pyrimidine derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa or HT-29 cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[2,3-d]pyrimidine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in HeLa and HT-29 cells upon treatment with Furo[2,3-d]pyrimidine derivatives.

Materials:

  • HeLa or HT-29 cells

  • Furo[2,3-d]pyrimidine derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the Furo[2,3-d]pyrimidine derivatives at their respective IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both floating and adherent) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Analyze at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the effect of Furo[2,3-d]pyrimidine derivatives on the cell cycle distribution of HeLa and HT-29 cells.

Materials:

  • HeLa or HT-29 cells

  • Furo[2,3-d]pyrimidine derivatives

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the Furo[2,3-d]pyrimidine derivatives at their IC50 concentrations for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Measure the DNA content based on the PI fluorescence intensity.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Furo[2,3-d]pyrimidine derivatives on the expression and phosphorylation status of key proteins in the EGFR and VEGFR-2 signaling pathways.

Materials:

  • HeLa or HT-29 cells

  • Furo[2,3-d]pyrimidine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-VEGFR-2, anti-p-VEGFR-2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed cells and treat with Furo[2,3-d]pyrimidine derivatives as described in previous protocols.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression levels of the target proteins.

References

Application Notes and Protocols: In Vitro Kinase Inhibitory Assay for Furo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-d]pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases.[1][2] These kinases, such as Phosphoinositide 3-kinases (PI3Ks), Protein Kinase B (AKT), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making Furo[2,3-d]pyrimidine compounds promising candidates for targeted cancer therapy.[1]

This document provides detailed protocols for an in vitro kinase inhibitory assay using the ADP-Glo™ Kinase Assay, a luminescent-based system suitable for high-throughput screening and IC50 determination of Furo[2,3-d]pyrimidine compounds.

Data Presentation: Kinase Inhibition Profile of Furo[2,3-d]pyrimidine Derivatives

The inhibitory activities of several Furo[2,3-d]pyrimidine compounds against various kinases are summarized below. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10b PI3Kα175[5][6]
PI3Kβ71[5][6]
AKT411[5][6]
Compound 4c VEGFR-257.1[7]
Furo[2,3-d]pyrimidine 7b VEGFR-242.5[7]
Furo[2,3-d]pyrimidine 7c VEGFR-252.5[7]
Furo[2,3-d]pyrimidine 15b VEGFR-2>10,000[8][9]
Furo[2,3-d]pyrimidine 16c VEGFR-2100[8][9]
Furo[2,3-d]pyrimidine 16e VEGFR-250[8][9]
5-(4-Fluorophenyl)-furo[2,3-d]pyrimidinec-Met310[2]
5-Phenyl-furo[2,3-d]pyrimidinec-Met69.8[2]
Furo[2,3-d]pyrimidine 7 Akt124,000[2]

Experimental Protocols: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes the determination of the IC50 value of a Furo[2,3-d]pyrimidine compound against a target kinase in a 384-well plate format. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials and Reagents
  • Furo[2,3-d]pyrimidine compound of interest

  • Recombinant target kinase (e.g., PI3Kα, VEGFR-2)

  • Kinase-specific peptide or lipid substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, Ultra-Pure

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of Furo[2,3-d]pyrimidine compound add_compound Dispense compound dilutions and controls into 384-well plate prep_compound->add_compound prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_kinase_mix Add Kinase Reaction Mix prep_reagents->add_kinase_mix prep_atp Prepare ATP solution start_reaction Initiate reaction by adding ATP prep_atp->start_reaction add_compound->add_kinase_mix add_kinase_mix->start_reaction incubate_reaction Incubate at room temperature (e.g., 60 minutes) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 minutes stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection read_luminescence Measure luminescence with a plate reader incubate_detection->read_luminescence calc_inhibition Calculate Percent Inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Experimental workflow for the in vitro kinase inhibition assay.
Detailed Protocol

  • Compound Preparation:

    • Prepare a stock solution of the Furo[2,3-d]pyrimidine compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

    • Further dilute the DMSO serial dilutions into the Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of the diluted compound or vehicle control (DMSO in Kinase Reaction Buffer) to the wells of a white, opaque 384-well plate.

    • Prepare a master mix containing the kinase and substrate in Kinase Reaction Buffer at 2X the final desired concentration.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Prepare a 2.5X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 1.25 µL of the 2.5X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Visualization: PI3K/AKT Pathway

Furo[2,3-d]pyrimidine compounds frequently target kinases within the PI3K/AKT signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and indicates the points of inhibition by relevant compounds.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Activation Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Simplified PI3K/AKT signaling pathway and points of inhibition.

Conclusion

The Furo[2,3-d]pyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The provided protocols for the ADP-Glo™ kinase assay offer a robust and high-throughput compatible method for determining the inhibitory activity and IC50 values of these compounds. This information is crucial for the structure-activity relationship (SAR) studies and the advancement of promising Furo[2,3-d]pyrimidine derivatives through the drug discovery pipeline.

References

Application Notes and Protocols: Molecular Docking of Furo[2,3-d]pyrimidine Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1][2] Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of EGFR inhibitors, demonstrating significant antitumor activity.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[5][6] This document provides a detailed protocol for performing molecular docking studies of Furo[2,3-d]pyrimidine derivatives with the EGFR kinase domain.

EGFR Signaling Pathway

EGFR activation by ligands such as Epidermal Growth Factor (EGF) triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are critical for cell proliferation and survival.[7][8] Inhibition of EGFR kinase activity blocks these signaling cascades, making it an effective strategy for cancer treatment.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Furo[2,3-d]pyrimidine.

Molecular Docking Protocol

This protocol outlines the necessary steps for preparing the EGFR protein and Furo[2,3-d]pyrimidine ligands, performing the docking simulation, and analyzing the results.

I. Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Suite, AutoDock Tools, PyMOL, Chimera, or equivalent.[10][11]

  • Hardware: A workstation with sufficient computational power for molecular simulations.

II. Experimental Workflow

The overall workflow for the molecular docking protocol is depicted below.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Protein Preparation (e.g., PDB: 1M17) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Furo[2,3-d]pyrimidine) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Result Analysis (Binding Energy, Pose) Dock->Analyze Validate 6. Validation (RMSD, Redocking) Analyze->Validate

Caption: Molecular Docking Experimental Workflow.

III. Detailed Methodologies

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with the inhibitor erlotinib.[12][13]

  • Pre-processing:

    • Remove water molecules and any co-solvents from the PDB file.[14]

    • Separate the protein and the co-crystallized ligand (e.g., erlotinib).

    • Add polar hydrogens to the protein structure.[15]

    • Assign partial charges (e.g., Gasteiger charges).[14]

    • Minimize the energy of the protein structure using a suitable force field (e.g., OPLS).[16]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of the Furo[2,3-d]pyrimidine derivatives can be sketched using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., .mol2 or .sdf).[17]

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94.[14]

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.[18]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[19]

Step 3: Grid Generation

  • Define the Binding Site: The binding site for docking is typically defined based on the position of the co-crystallized ligand in the EGFR active site.[12]

  • Generate Grid Box: Create a grid box that encompasses the entire binding pocket. The center of the grid should be the center of the co-crystallized ligand.[14][20] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

Step 4: Molecular Docking

  • Select Docking Software: Choose a molecular docking program such as AutoDock Vina, GLIDE, or GOLD.[5][6]

  • Configure Docking Parameters: Set the parameters for the docking simulation, including the number of docking runs and the search algorithm settings.[18]

  • Run Docking Simulation: Execute the docking of the prepared Furo[2,3-d]pyrimidine ligands into the prepared EGFR grid.

Step 5: Result Analysis

  • Binding Affinity: Analyze the docking scores, which represent the predicted binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.[21]

  • Binding Pose: Visualize the docked poses of the ligands within the EGFR active site using molecular visualization software like PyMOL or Chimera.[22]

  • Intermolecular Interactions: Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the EGFR binding pocket.

Step 6: Validation

  • Redocking of Co-crystallized Ligand: To validate the docking protocol, extract the co-crystallized ligand (e.g., erlotinib) from the PDB structure, and then dock it back into the protein's active site.[10]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[10][23]

  • Comparison with Known Inhibitors: Dock known EGFR inhibitors alongside the Furo[2,3-d]pyrimidine derivatives and compare their docking scores and binding modes.[10]

Data Presentation

The following table summarizes representative quantitative data for Furo[2,3-d]pyrimidine derivatives and a reference EGFR inhibitor.

Compound IDEGFR IC50 (µM)Docking Score (kcal/mol)Key Interacting Residues
Furo[2,3-d]pyrimidine Derivative 1 0.121 ± 0.004[3]-9.5Met793, Leu718, Gly796
Furo[2,3-d]pyrimidine Derivative 2 0.059[24]-10.2Met793, Cys797, Asp855
Erlotinib (Reference) 0.04[24]-9.2Met793, Leu718, Cys797

Note: The docking scores and interacting residues are representative and can vary depending on the specific software and parameters used.

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of Furo[2,3-d]pyrimidine derivatives with EGFR. By following these steps, researchers can effectively predict the binding modes and affinities of novel inhibitors, aiding in the structure-based design and development of new anticancer agents. Rigorous validation of the docking protocol is crucial for obtaining reliable and meaningful results.[25][26] Further investigation through molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex.[4][27]

References

Application Notes and Protocols for the Synthesis of Furo[2,3-d]pyrimidine Analogs via Intramolecular Ullmann C-O Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potent inhibition of various kinases such as PI3K/AKT, EGFR, and VEGFR-2.[1][2][3][4][5] While numerous synthetic routes to this scaffold have been reported, this document outlines a detailed protocol for the synthesis of Furo[2,3-d]pyrimidine analogs centered on a copper-catalyzed intramolecular Ullmann C-O coupling reaction. This approach offers a convergent strategy for the construction of the fused furan ring system. Detailed experimental procedures, data presentation, and workflow visualizations are provided to enable researchers to apply this methodology in their own synthetic endeavors.

Introduction

The Furo[2,3-d]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules. Its structural similarity to purine has made it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. Traditional synthetic methods often involve multi-step sequences starting from either a furan or a pyrimidine precursor.[6][7] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-heteroatom bonds.[8][9][10] While intermolecular Ullmann couplings are widely used, intramolecular variants provide an elegant and efficient means of constructing heterocyclic rings.[1][2][11] This application note details a protocol for the synthesis of the Furo[2,3-d]pyrimidine ring system via an intramolecular Ullmann C-O coupling of a suitably substituted pyrimidine precursor.

Signaling Pathways of Interest

Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the point of inhibition by Furo[2,3-d]pyrimidine analogs.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Furo[2,3-d]pyrimidine Analog Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Overall Synthetic Strategy

The synthesis commences with the preparation of a 2,4-dichloro-5-iodopyrimidine, which undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. First, with a substituted phenol to introduce the precursor to the furan oxygen, and second, with an amine to install desired functionality at the 4-position of the pyrimidine ring. The key step is the subsequent intramolecular Ullmann C-O coupling to construct the fused furan ring, yielding the Furo[2,3-d]pyrimidine scaffold.

Synthetic_Workflow Start 2,4-Dichloro- 5-iodopyrimidine Step1 SNAr with Substituted Phenol Start->Step1 Intermediate1 4-Chloro-5-iodo-2- (aryloxy)pyrimidine Step1->Intermediate1 Step2 SNAr with Amine (R-NH2) Intermediate1->Step2 Intermediate2 Ullmann Precursor Step2->Intermediate2 Step3 Intramolecular Ullmann C-O Coupling Intermediate2->Step3 Product Substituted Furo[2,3-d]pyrimidine Step3->Product Purification Purification (Chromatography) Product->Purification

Caption: Overall Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-iodo-2-(aryloxy)pyrimidine (Ullmann Precursor Intermediate)
  • To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a substituted phenol (1.1 eq).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-chloro-5-iodo-2-(aryloxy)pyrimidine.

Protocol 2: Synthesis of the Ullmann Precursor
  • Dissolve the 4-chloro-5-iodo-2-(aryloxy)pyrimidine (1.0 eq) in 1,4-dioxane (0.2 M).

  • Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the Ullmann precursor.

Protocol 3: Intramolecular Ullmann C-O Coupling
  • In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the Ullmann precursor (1.0 eq), copper(I) iodide (CuI, 0.1-0.2 eq), and 1,10-phenanthroline (0.2-0.4 eq).

  • Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq) and anhydrous toluene or DMF (0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours.

  • Monitor the formation of the Furo[2,3-d]pyrimidine product by TLC and/or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Furo[2,3-d]pyrimidine analog.

Ullmann_Cycle cluster_0 Catalytic Cycle CuI_L Cu(I)-L CuIII_complex Ar-Cu(III)-I (O-) CuI_L->CuIII_complex Oxidative Addition Precursor Ar-I (Precursor) Precursor->CuIII_complex Intramolecular C-O bond formation CuIII_complex->CuI_L Reductive Elimination Product Furo[2,3-d] -pyrimidine CuIII_complex->Product Product Release

Caption: Catalytic Cycle of Ullmann C-O Coupling.

Data Presentation

The following table summarizes representative data for a series of Furo[2,3-d]pyrimidine analogs synthesized using the intramolecular Ullmann coupling protocol.

Compound IDR¹ Group (on Phenol)R² Group (Amine)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
FP-01 4-OCH₃Cyclopropylamine68155-1578.35 (s, 1H), 7.21 (d, 1H), 6.95 (d, 1H), 3.85 (s, 3H), 3.10 (m, 1H)
FP-02 4-ClBenzylamine62178-1808.42 (s, 1H), 7.40-7.25 (m, 7H), 4.65 (d, 2H)
FP-03 HMorpholine75162-1648.30 (s, 1H), 7.50-7.30 (m, 4H), 3.80 (t, 4H), 3.60 (t, 4H)
FP-04 3-FAniline55191-1938.55 (s, 1H), 7.60-7.10 (m, 8H), 9.80 (s, 1H)
FP-05 4-CF₃Piperidine65170-1728.48 (s, 1H), 7.70 (d, 2H), 7.55 (d, 2H), 3.75 (t, 4H), 1.70 (m, 6H)

Note: The presented data is representative and intended for illustrative purposes.

Conclusion

This application note provides a comprehensive guide to the synthesis of Furo[2,3-d]pyrimidine analogs utilizing a copper-catalyzed intramolecular Ullmann C-O coupling as the key strategic step. The detailed protocols, workflow diagrams, and representative data offer a solid foundation for researchers to explore this synthetic route for the generation of novel and diverse libraries of Furo[2,3-d]pyrimidines for applications in drug discovery and chemical biology. The methodology is amenable to variation in both the phenolic and amine coupling partners, allowing for extensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Evaluating Furo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1] Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting VEGFR-2.[3][4][5] This document provides a comprehensive guide to the experimental setup for synthesizing and evaluating the efficacy of these compounds as VEGFR-2 inhibitors, encompassing in vitro and in vivo assays.

I. Synthesis of Furo[2,3-d]pyrimidine Derivatives

The synthesis of Furo[2,3-d]pyrimidine-based derivatives is a crucial first step. Various synthetic routes have been reported to create a library of compounds for screening. These synthetic schemes often involve multi-step reactions to construct the core Furo[2,3-d]pyrimidine scaffold and introduce various substituents to explore the structure-activity relationship (SAR).[6]

II. In Vitro Evaluation

A. VEGFR-2 Kinase Inhibition Assay

The primary in vitro assay is the VEGFR-2 kinase assay, which directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[7]

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo™ MAX)

This assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[1]

Materials:

  • Recombinant human VEGFR-2 kinase domain[7]

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)[7]

  • ATP[7]

  • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr 4:1))[8][9]

  • Test Furo[2,3-d]pyrimidine compounds dissolved in DMSO[7]

  • Luminescence-based detection reagent (e.g., Kinase-Glo™ MAX)[8]

  • White 96-well plates[8]

  • Plate reader capable of measuring luminescence[8]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8][10]

  • In a white 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[7]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]

  • Incubate the plate at 30°C for 45 minutes.[8]

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent.[8]

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a microplate reader.[9]

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[7]

Data Presentation:

The inhibitory activity of various Furo[2,3-d]pyrimidine derivatives against VEGFR-2 is summarized in the table below.

Compound IDVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
15bPotent (nanomolar range)Sorafenib41.1
16cPotent (nanomolar range)Sorafenib41.1
16ePotent (nanomolar range)Sorafenib41.1
4c57.1Sorafenib41.1
7b42.5Sorafenib41.1
7c52.5Sorafenib41.1
8b38.72 ± 1.7Sorafenib-
10c41.40 ± 1.8Sorafenib-

Table 1: In vitro VEGFR-2 inhibitory activity of selected Furo[2,3-d]pyrimidine derivatives.[3][4][5]

B. Cell-Based Assays

Cell-based assays are essential to evaluate the effect of the compounds on cellular processes relevant to angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these assays as they are a primary cell type involved in angiogenesis.[3][4]

1. Anti-proliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of endothelial cells.

Protocol:

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Furo[2,3-d]pyrimidine compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation:

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
15bHUVEC99.5% inhibition at 10 µM--
8bHUVECPotentSorafenib-
7bA5496.66Sorafenib6.60
7bHT-298.51Sorafenib8.78

Table 2: Anti-proliferative activity of selected Furo[2,3-d]pyrimidine derivatives.[3][4][5]

2. Cell Cycle Analysis

To understand the mechanism of anti-proliferative activity, cell cycle analysis is performed using flow cytometry.

Protocol:

  • Treat HUVECs or a relevant cancer cell line (e.g., HT-29) with the test compounds for 24-48 hours.[5]

  • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).[11]

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. For example, compound 8b was found to cause cell cycle arrest at the G2/M phase in HUVECs.[4]

3. Apoptosis Assay

This assay determines if the compounds induce programmed cell death.

Protocol:

  • Treat cells with the test compounds.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. For instance, compound 7b was shown to induce apoptosis in the HT-29 cell line.[5]

4. Wound Healing/Migration Assay

This assay evaluates the effect of the compounds on endothelial cell migration, a key step in angiogenesis.

Protocol:

  • Grow HUVECs to confluence in a culture plate.

  • Create a "wound" or scratch in the cell monolayer with a pipette tip.

  • Treat the cells with the test compounds.

  • Monitor the closure of the wound over time and capture images at different time points.

  • Quantify the rate of wound closure. Compounds 8a-c and 10c showed significant inhibitory effects on the invasion and migration of HUVECs.[4]

III. In Vivo Evaluation

Promising compounds from in vitro studies are further evaluated in animal models to assess their anti-angiogenic and anti-tumor efficacy in a physiological setting.[3]

1. Ehrlich Ascites Carcinoma (EAC) Solid Tumor Murine Model

Protocol:

  • Induce solid tumors in mice by subcutaneous injection of EAC cells.

  • Once tumors are established, orally administer the test compounds (e.g., at 5 and 10 mg/kg/day) for a specified duration (e.g., 8 consecutive days).[3]

  • Monitor tumor growth and the general health of the animals.

  • At the end of the treatment period, sacrifice the animals and excise the tumors.

  • Analyze the tumors for markers of angiogenesis (e.g., microvessel density by staining for CD31) and apoptosis.[3]

2. Miles Vascular Permeability Assay

This assay assesses the ability of the compounds to inhibit VEGF-induced vascular leakage in vivo.[3]

Protocol:

  • Administer the test compounds to mice.

  • Inject a vascular permeability tracer dye (e.g., Evans Blue) intravenously.

  • Inject VEGF intradermally to induce localized vascular leakage.

  • After a set time, sacrifice the animals and quantify the amount of dye extravasated at the injection site.

IV. Visualization of Pathways and Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades that promote angiogenesis. Furo[2,3-d]pyrimidines act by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Experimental_Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Lead Optimization Synthesis Synthesis of Furo[2,3-d]pyrimidine Derivatives Kinase_Assay VEGFR-2 Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assays Cell-Based Assays (HUVEC Proliferation, Migration, Cell Cycle, Apoptosis) Kinase_Assay->Cell_Assays Potent Compounds Tumor_Model Animal Tumor Model (e.g., EAC Solid Tumor) Cell_Assays->Tumor_Model Active Compounds Lead_Opt Lead Optimization (SAR Studies) Cell_Assays->Lead_Opt Permeability_Assay Vascular Permeability Assay (Miles Assay) Tumor_Model->Permeability_Assay Permeability_Assay->Lead_Opt

References

Application Notes and Protocols: Cell Cycle Analysis in T-47D Cells Treated with Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. Certain derivatives have been identified as potent inhibitors of key signaling molecules implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and experimental protocols for the analysis of cell cycle progression in the T-47D human breast cancer cell line following treatment with a Furo[2,3-d]pyrimidine-based EGFR inhibitor.

Recent studies have demonstrated that specific Furo[2,3-d]pyrimidine derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. One such derivative, compound 3f, has been shown to cause cell cycle arrest at the G2/M phase in T-47D cells.[1] This effect is attributed to its inhibitory action on EGFR, a receptor tyrosine kinase that plays a crucial role in cell growth and division. The protocols outlined herein provide a framework for researchers to investigate these effects, offering a basis for further drug development and mechanistic studies.

Data Presentation

The following table summarizes representative quantitative data from cell cycle analysis of T-47D cells treated with a Furo[2,3-d]pyrimidine derivative. The data illustrates a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) 65.2 ± 2.520.1 ± 1.814.7 ± 1.2
Furo[2,3-d]pyrimidine (Compound 3f) 30.5 ± 2.115.3 ± 1.554.2 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments. The concentration of the Furo[2,3-d]pyrimidine derivative and the treatment duration are detailed in the experimental protocols.

Experimental Protocols

T-47D Cell Culture

This protocol describes the standard procedure for the maintenance of the T-47D human breast cancer cell line.

Materials:

  • T-47D cells (ATCC® HTB-133™)

  • RPMI-1640 Medium (Gibco or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of T-47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

  • Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension to ensure a single-cell suspension.

  • Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

  • Routine Maintenance: Change the medium every 2-3 days.

Treatment of T-47D Cells with Furo[2,3-d]pyrimidine Derivative

This protocol outlines the treatment of T-47D cells with a Furo[2,3-d]pyrimidine derivative for subsequent cell cycle analysis.

Materials:

  • T-47D cells cultured as described above

  • Furo[2,3-d]pyrimidine derivative (e.g., compound 3f)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well cell culture plates

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed T-47D cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of the Furo[2,3-d]pyrimidine derivative in sterile DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Cell Treatment: Aspirate the medium from the wells and replace it with fresh medium containing the Furo[2,3-d]pyrimidine derivative at the desired concentration (e.g., IC₅₀ value). For the control group, add medium containing the same concentration of DMSO (vehicle).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for staining Furo[2,3-d]pyrimidine-treated T-47D cells with propidium iodide (PI) for cell cycle analysis using a flow cytometer.

Materials:

  • Treated and control T-47D cells from the 6-well plates

  • Phosphate-Buffered Saline (PBS), cold and sterile

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting: After the treatment period, collect the cells from each well. For adherent T-47D cells, first collect the floating cells (if any) and then trypsinize the attached cells. Combine both fractions in a flow cytometry tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation for Fixation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade any RNA, ensuring that PI only stains DNA.

  • PI Staining: Add 500 µL of PI staining solution to the cell suspension.

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate out doublets and debris to ensure accurate analysis of the G1, S, and G2/M populations.

Mandatory Visualizations

Signaling Pathway Diagram

Furo_Pyrimidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Furo_pyrimidine Furo[2,3-d]pyrimidine (Compound 3f) Furo_pyrimidine->EGFR Inhibits AKT AKT PI3K->AKT Activates CyclinB_CDK1 Cyclin B1/CDK1 Complex AKT->CyclinB_CDK1 Promotes Activation G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Promotes M-phase Entry

Caption: Furo[2,3-d]pyrimidine inhibits EGFR, leading to G2/M arrest.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Culture T-47D Cells B Seed cells in 6-well plates A->B C Treat with Furo[2,3-d]pyrimidine or Vehicle (Control) B->C D Harvest Cells C->D E Fix with 70% Ethanol D->E F Stain with Propidium Iodide and RNase A E->F G Flow Cytometry Analysis F->G H Quantify Cell Cycle Phases (G1, S, G2/M) G->H

Caption: Workflow for cell cycle analysis in treated T-47D cells.

References

Application Notes: Probing Apoptosis with Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug development. Their mechanism of action is frequently linked to the induction of apoptosis, the cell's intrinsic program for self-destruction, in various cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively assess the apoptotic potential of novel Furo[2,3-d]pyrimidine derivatives.

Furo[2,3-d]pyrimidines have demonstrated efficacy against a range of human cancer cell lines, including those of the breast, lung, colon, and fibrosarcoma.[1][2] Their pro-apoptotic activity is often mediated through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and EGFR pathways.[1][3][4]

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic activities of representative Furo[2,3-d]pyrimidine derivatives from recent studies.

Table 1: Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
VIa NCI 59 cell line panelGI50: 2.41[1]
Resistant MCF-71.20 ± 0.21[1]
VIb NCI 59 cell line panelGI50: 1.23[1]
Resistant MCF-71.90 ± 0.32[1]
10b HS 578T (Breast)GI50: 1.51[1]
8f HT-1080 (Fibrosarcoma)IC50: 13.89 - 19.43[2]
A549 (Lung)IC50: 13.89 - 19.43[2]
3f T-47D (Breast)EGFR IC50: 0.121 ± 0.004[4]

Table 2: Apoptosis Induction by Furo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineAssayKey FindingsReference
10b HS 578T (Breast)Cell Cycle Analysis & Apoptosis AssayStrong induction of cell cycle arrest at G0-G1 phase and triggers apoptosis.[1][3]
8f HT-1080 (Fibrosarcoma)Caspase-3/7 ActivityInduces apoptosis through caspase-3/7 activation.[2]
A549 (Lung)Cell Cycle AnalysisInduces cell cycle arrest at the G1/M phase.[2]
3f T-47D (Breast)Apoptosis Analysis & Caspase-3 ActivityNearly 19-fold increase in total apoptosis and a substantial rise in active caspase-3 levels.[4]

Experimental Protocols

Herein are detailed protocols for the key experiments used to evaluate apoptosis induction by Furo[2,3-d]pyrimidine derivatives.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 6-well plate at a density of 1-5 x 10^5 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the Furo[2,3-d]pyrimidine derivative and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the caspase activity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate suitable for luminescence measurements.

    • Treat cells with the Furo[2,3-d]pyrimidine derivative and controls as described above.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well, typically in a 1:1 ratio with the cell culture medium.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-increase in caspase activity in treated cells compared to the vehicle-treated control cells.

Visualizations

Signaling Pathways

G cluster_0 EGFR Signaling Pathway cluster_1 PI3K/AKT Signaling Pathway Furo_pyrimidine_EGFR Furo[2,3-d]pyrimidine Derivative (e.g., 3f) EGFR EGFR Furo_pyrimidine_EGFR->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Apoptosis_EGFR Apoptosis ERK->Apoptosis_EGFR Inhibits Furo_pyrimidine_PI3K Furo[2,3-d]pyrimidine Derivative (e.g., 10b) PI3K PI3K Furo_pyrimidine_PI3K->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_PI3K Apoptosis Caspase3->Apoptosis_PI3K Executes

Caption: Furo[2,3-d]pyrimidine derivatives induce apoptosis by inhibiting EGFR and PI3K/AKT pathways.

Experimental Workflows

G cluster_0 Annexin V-FITC/PI Apoptosis Assay Workflow cluster_1 Caspase-3/7 Activity Assay Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end start_caspase Seed and Treat Cells in 96-well Plate add_reagent Add Caspase-Glo® 3/7 Reagent start_caspase->add_reagent mix Mix Gently add_reagent->mix incubate_caspase Incubate 1-3 hours mix->incubate_caspase read Read Luminescence incubate_caspase->read end_caspase Determine Caspase Activity read->end_caspase

Caption: Workflow for apoptosis detection using Annexin V/PI staining and Caspase-3/7 activity assay.

References

Application Notes and Protocols: Furo[2,3-d]pyrimidines as Potent FLT3-ITD Inhibitors in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of immature myeloid cells.[1] A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] This mutation leads to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[3] Consequently, FLT3-ITD has emerged as a critical therapeutic target in AML.[3] Furo[2,3-d]pyrimidine derivatives have been identified as a promising class of small molecules that exhibit potent and selective inhibitory activity against FLT3-ITD.[1][4] These compounds have demonstrated significant cytotoxicity against FLT3-ITD expressing AML cell lines in the nanomolar range.[1][4] This document provides detailed application notes and protocols for the evaluation of Furo[2,3-d]pyrimidine-based compounds as FLT3-ITD inhibitors in preclinical AML models.

Mechanism of Action

Furo[2,3-d]pyrimidine derivatives typically act as Type II inhibitors, binding to the inactive conformation of the FLT3 kinase.[1][4] This binding prevents the conformational change required for kinase activation, thereby blocking the autophosphorylation of the FLT3 receptor. The inhibition of FLT3 phosphorylation leads to the suppression of its downstream signaling cascades, including the STAT5 and ERK1/2 pathways, which are crucial for the proliferation and survival of leukemic cells.[1][4]

Data Presentation: In Vitro Activity of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative Furo[2,3-d]pyrimidine compounds against FLT3-ITD and AML cell lines.

Table 1: FLT3-ITD Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 49 FLT3-ITDNot explicitly stated, but showed potent inhibitionSorafenib-
FLIN-4 FLT3-ITD1.07 ± 0.04Midostaurin29.64 ± 1.45

IC50 values represent the half-maximal inhibitory concentration.

Table 2: Cytotoxicity in FLT3-ITD Positive AML Cell Lines

CompoundCell LineFLT3 Mutation StatusIC50 (nM)Reference CompoundIC50 (nM)
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives MV4-11FLT3-ITDSub-micromolar--
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives MOLM-13FLT3-ITDSub-micromolar--
Compound 49 Ba/F3-FLT3-ITDFLT3-ITDMore potent than Sorafenib and QuizartinibSorafenib-
Compound 49 Ba/F3-FLT3-ITD-F691LFLT3-ITD (resistant mutant)More potent than Sorafenib and QuizartinibQuizartinib-

IC50 values represent the half-maximal inhibitory concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Furo[2,3-d]pyrimidine compounds on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, HL60)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Furo[2,3-d]pyrimidine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the Furo[2,3-d]pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Quizartinib).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of Furo[2,3-d]pyrimidine compounds to inhibit the enzymatic activity of FLT3-ITD.

Materials:

  • Recombinant FLT3-ITD enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Furo[2,3-d]pyrimidine compounds

  • Kinase buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the Furo[2,3-d]pyrimidine compounds in kinase buffer.

  • In a 384-well plate, add the compound dilutions, recombinant FLT3-ITD enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Western Blot Analysis of FLT3 Signaling Pathway

This protocol is used to determine the effect of Furo[2,3-d]pyrimidine compounds on the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Furo[2,3-d]pyrimidine compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with various concentrations of the Furo[2,3-d]pyrimidine compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Furo_Pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_Pyrimidine->FLT3_ITD Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay FLT3-ITD Kinase Inhibition Assay (IC50 Determination) Cell_Viability AML Cell Line Viability Assay (MTT, IC50) Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Viability->Western_Blot Xenograft AML Xenograft Mouse Model Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Survival Survival Analysis Xenograft->Survival Compound Furo[2,3-d]pyrimidine Compound Synthesis Compound->Kinase_Assay Compound->Cell_Viability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing the this compound core are:

  • Route A: Cyclization of a 2-amino-3-cyanofuran precursor. This is a classical approach where a substituted 2-amino-3-cyanofuran is cyclized with a one-carbon source like formamide or triethyl orthoformate.

  • Route B: Amination of a 4-chloro-furo[2,3-d]pyrimidine intermediate. This involves the synthesis of a 4-chloro derivative of the furo[2,3-d]pyrimidine scaffold, followed by a nucleophilic aromatic substitution with an amine source.

Q2: I am experiencing low yields. What are the general factors I should investigate?

A2: Low yields in heterocyclic synthesis can arise from several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in your 2-amino-3-cyanofuran or 4-chloro-furo[2,3-d]pyrimidine can lead to side reactions and incomplete conversion. Ensure the purity of your starting materials using appropriate analytical techniques.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Optimization of these conditions is often necessary for achieving high yields.[1]

  • Atmospheric Moisture: Some intermediates and reagents may be sensitive to moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and other side reactions.

  • Product Degradation: The this compound product may be unstable under prolonged heating or harsh acidic/basic conditions. Monitoring the reaction progress by TLC or LC-MS can help identify product degradation.

Q3: Are there any modern techniques that can improve the yield and reduce reaction times?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of furo[2,3-d]pyrimidine derivatives.[2] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[3][4]

Troubleshooting Guide

Issue 1: Low Yield in Cyclization of 2-Amino-3-cyanofuran (Route A)
Potential Cause Suggested Solution
Incomplete reaction - Increase reaction temperature. - Prolong reaction time. Monitor progress by TLC to determine the optimal duration. - Consider using a higher boiling point solvent if compatible with the reagents.
Side product formation - If using formamide, ensure it is of high purity. Decomposed formamide can lead to side reactions. - If using triethyl orthoformate followed by amination, ensure complete removal of volatile byproducts from the first step before proceeding.
Sub-optimal cyclization reagent - While formamide is common, consider alternatives like triethyl orthoformate followed by reaction with an ammonia source.
Purification losses - this compound can be polar. Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize losses.
Issue 2: Low Yield in Amination of 4-Chloro-furo[2,3-d]pyrimidine (Route B)
Potential Cause Suggested Solution
Hydrolysis of the 4-chloro intermediate - This is a common side reaction, especially in the presence of water and acid.[5] Ensure anhydrous conditions by using dry solvents and an inert atmosphere. - Minimize the amount of acid catalyst used, as excess acid can promote hydrolysis.[5]
Poor reactivity of the amine - For amination with ammonia, ensure a sufficient excess is used, and the reaction is performed in a sealed vessel to maintain pressure. - If using an amine salt (e.g., ammonium chloride), a base may be required to liberate the free amine.
Solvent effects - The choice of solvent can significantly impact the reaction rate. While alcohols are common, studies on analogous systems have shown that water can sometimes be a superior solvent for amination reactions of chloropyrimidines, though careful pH control is necessary.[5]
Inefficient purification - The product may be contaminated with the hydrolyzed byproduct (furo[2,3-d]pyrimidin-4-one). Optimize the purification method, such as column chromatography with a suitable gradient, to separate the desired amine from the less polar starting material and the more polar byproduct.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes reported yields for the synthesis of Furo[2,3-d]pyrimidine derivatives using different methods. Note that yields can be highly substrate-dependent.

Synthetic Route Method Key Reagents Reported Yield Reference
Route A: CyclizationConventional Heating2-amino-3-cyanofuran, Formamide69% (for a derivative)[2]
Route A: CyclizationMicrowave Irradiation2-aminofuran-3-carbonitrile, FormamidinesNot specified, but described as a novel synthesis[2]
Route B: AminationConventional Heating4-chloro-furo[2,3-d]pyrimidine, AmineGood to high yields[6]
Route B: AminationAcid-catalyzed in water4-chloro-7H-pyrrolo[2,3-d]pyrimidine, anilines80-94% (for analogous pyrrolo[2,3-d]pyrimidines)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization (Route A - General Method)

This protocol is a general representation based on the cyclization of 2-amino-3-cyanofuran derivatives.

Materials:

  • 2-Amino-3-cyanofuran

  • Formamide

  • Acetic anhydride (optional, can be used as a dehydrating agent)

Procedure:

  • A mixture of 2-amino-3-cyanofuran (1.0 eq) and formamide (10-20 eq) is heated at reflux (typically 180-210 °C) for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formamide is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-furo[2,3-d]pyrimidine (Intermediate for Route B)

This protocol is adapted from the synthesis of the analogous 4-chloro-1H-pyrrolo[2,3-d]pyrimidine.[7][8]

Materials:

  • Furo[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional)

Procedure:

  • Furo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is cautiously added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • The mixture is stirred and heated at reflux (around 100-110 °C) for 2-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is co-evaporated with an inert solvent like toluene to remove residual POCl₃.

  • The crude product is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-furo[2,3-d]pyrimidine. Further purification can be achieved by recrystallization.

Protocol 3: Amination of 4-Chloro-furo[2,3-d]pyrimidine (Route B - General Method)

Materials:

  • 4-Chloro-furo[2,3-d]pyrimidine

  • Ammonia source (e.g., ammonia in methanol, aqueous ammonia)

  • Solvent (e.g., methanol, ethanol, water)

Procedure:

  • 4-Chloro-furo[2,3-d]pyrimidine (1.0 eq) is dissolved or suspended in a suitable solvent.

  • An excess of the ammonia source is added.

  • The reaction mixture is heated in a sealed vessel at a temperature ranging from 80 to 150 °C for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Cyclization cluster_route_b Route B: Amination 2-Amino-3-cyanofuran 2-Amino-3-cyanofuran Cyclization Cyclization 2-Amino-3-cyanofuran->Cyclization Formamide Formamide Formamide->Cyclization This compound This compound Cyclization->this compound Furo[2,3-d]pyrimidin-4(3H)-one Furo[2,3-d]pyrimidin-4(3H)-one Chlorination Chlorination Furo[2,3-d]pyrimidin-4(3H)-one->Chlorination POCl3 4-Chloro-furo[2,3-d]pyrimidine 4-Chloro-furo[2,3-d]pyrimidine Chlorination->4-Chloro-furo[2,3-d]pyrimidine Amination Amination 4-Chloro-furo[2,3-d]pyrimidine->Amination NH3 Amination->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions side_reactions Investigate Potential Side Reactions start->side_reactions purification Optimize Purification Method start->purification impure Repurify or Use New Batch purity->impure Impure optimize_cond Systematically Vary Conditions conditions->optimize_cond mitigate_side Modify Conditions to Minimize Side Products side_reactions->mitigate_side optimize_pur Adjust Chromatography/ Recrystallization purification->optimize_pur end Improved Yield impure->end optimize_cond->end mitigate_side->end optimize_pur->end

Caption: General troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Poor Solubility of Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Furo[2,3-d]pyrimidine derivatives encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Furo[2,3-d]pyrimidine derivative has very low aqueous solubility, leading to poor bioavailability and unreliable results in my in vitro assays. What are the initial steps I can take to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like Furo[2,3-d]pyrimidines. Here are some initial troubleshooting steps:

  • pH Adjustment: Furo[2,3-d]pyrimidine derivatives may contain ionizable groups.[1] Determining the pKa of your compound can help in identifying a suitable pH for solubilization. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH may be effective.[1][2]

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). However, be mindful of the potential toxicity of co-solvents in biological assays.

  • Particle Size Reduction: Decreasing the particle size of your compound increases the surface area available for dissolution.[2][3] Techniques like micronization or nanosuspension can be employed to achieve this.[3][4]

Q2: I've tried basic pH adjustment and co-solvents with limited success. What are more advanced formulation strategies I can explore for my Furo[2,3-d]pyrimidine derivative?

A2: For more persistent solubility issues, several advanced formulation strategies can be employed. These techniques aim to modify the solid-state properties of the drug or create a more favorable microenvironment for dissolution.[5][6][7] Key strategies include:

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[8][9] The drug is typically in an amorphous state in the dispersion, which has higher energy and thus greater solubility than the crystalline form.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13]

  • Salt Formation: If your Furo[2,3-d]pyrimidine derivative has acidic or basic functional groups, forming a salt can dramatically improve its solubility and dissolution rate.[1][14]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a crystalline lattice.[15][16] Co-crystals can exhibit improved physicochemical properties, including solubility.[15][17]

Data Presentation: Comparison of Solubility Enhancement Strategies

The following table summarizes the potential improvements in aqueous solubility for a hypothetical Furo[2,3-d]pyrimidine derivative using different enhancement techniques.

StrategyCarrier/Co-formerDrug:Carrier RatioMethodFold Increase in Aqueous Solubility (Approx.)
Solid Dispersion Polyvinylpyrrolidone (PVP K30)1:5Solvent Evaporation50 - 150
Hydroxypropyl Methylcellulose (HPMC)1:4Fusion Method30 - 100
Poloxamer 4071:3Solvent Evaporation>200[18]
Complexation β-Cyclodextrin (β-CD)1:1 Molar RatioKneading Method10 - 50[5]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1 Molar RatioFreeze Drying80 - 200[5]
Salt Formation Methanesulfonic AcidN/ACrystallization>500
Sodium HydroxideN/ACrystallization>300
Co-crystallization Nicotinamide1:1 Molar RatioLiquid-Assisted Grinding5 - 20
Succinic Acid1:1 Molar RatioSlurry Crystallization15 - 40

Note: The values presented are illustrative and the actual improvement will depend on the specific Furo[2,3-d]pyrimidine derivative and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the Furo[2,3-d]pyrimidine derivative and the chosen carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, acetone) in the desired ratio (e.g., 1:5 w/w).[19]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize potential degradation of the compound.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix the Furo[2,3-d]pyrimidine derivative and the cyclodextrin (e.g., β-Cyclodextrin) in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste. Knead the paste for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex, pass it through a sieve, and store it in a well-closed container.

Protocol 3: Co-crystal Screening using Slurry Crystallization
  • Suspension Preparation: Add an excess of the Furo[2,3-d]pyrimidine derivative and the selected co-former (e.g., succinic acid) in a 1:1 molar ratio to a small volume of a suitable solvent (e.g., acetonitrile, ethyl acetate).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours) to allow for equilibration.

  • Isolation: Isolate the solid phase by filtration.

  • Characterization: Wash the isolated solids with a small amount of the solvent and dry them under vacuum. Analyze the solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.

Visualizations

Signaling Pathway Diagram

Many Furo[2,3-d]pyrimidine derivatives are developed as kinase inhibitors.[20] The following diagram illustrates a hypothetical signaling pathway where a Furo[2,3-d]pyrimidine derivative inhibits a key kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., PI3K, AKT) Receptor->Kinase Downstream Downstream Signaling (e.g., mTOR) Kinase->Downstream Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a Furo[2,3-d]pyrimidine derivative.

Experimental Workflow Diagrams

The following diagrams outline the logical steps for two common solubility enhancement techniques.

Workflow for Solid Dispersion Preparation

G start Start dissolve Dissolve API and Carrier in a Common Solvent start->dissolve evaporate Solvent Evaporation (e.g., Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Solid Dispersion (PXRD, DSC, FTIR) pulverize->characterize end End characterize->end

Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.

Workflow for Cyclodextrin Complexation

G start Start mix Mix API and Cyclodextrin (Molar Ratio) start->mix knead Knead with Hydro-alcoholic Solvent to Form a Paste mix->knead dry Dry the Paste knead->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Inclusion Complex (PXRD, DSC, FTIR) pulverize->characterize end End characterize->end

Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.

References

Technical Support Center: Optimizing Furo[2,3-d]pyrimidine Selectivity for the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the selectivity of Furo[2,3-d]pyrimidine derivatives for the PI3K/AKT signaling pathway.

I. Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and experimental evaluation of Furo[2,3-d]pyrimidine inhibitors.

Synthetic Chemistry

Issue: Low yields or failed cyclization during Furo[2,3-d]pyrimidine scaffold synthesis.

  • Possible Cause 1: Inappropriate starting materials or reaction conditions. The synthesis of the Furo[2,3-d]pyrimidine core often involves the reaction of a substituted pyrimidine with a component that will form the furan ring. The nature of the substituents on both precursors is critical.

    • Troubleshooting Steps:

      • Ensure the purity of starting materials, as impurities can interfere with the reaction.

      • Experiment with different bases (e.g., sodium ethoxide, potassium carbonate) and solvents to optimize the reaction conditions.

      • For multi-component reactions, the order of addition of reagents can be crucial.

      • Consider alternative synthetic routes, such as those starting from a functionalized furan ring followed by pyrimidine ring formation.

  • Possible Cause 2: Poor solubility of reactants or intermediates.

    • Troubleshooting Steps:

      • Select a solvent system in which all reactants have adequate solubility at the reaction temperature.

      • For poorly soluble starting materials, consider derivatization to improve solubility, which can be reversed in a subsequent step.

      • The use of co-solvents or phase-transfer catalysts might be beneficial.

Biological Assays

Issue: Inconsistent IC50 values or poor reproducibility in kinase inhibition assays.

  • Possible Cause 1: Compound precipitation in assay buffer. Furo[2,3-d]pyrimidine derivatives can have poor aqueous solubility, leading to precipitation at higher concentrations and inaccurate determination of inhibitory activity.

    • Troubleshooting Steps:

      • Determine the aqueous solubility of your compound in the assay buffer before performing the kinase assay.

      • Use a concentration range that is well below the solubility limit.

      • If solubility is a major issue, consider using a co-solvent like DMSO, but keep the final concentration consistent across all assays and typically below 1% to avoid effects on enzyme activity.

  • Possible Cause 2: Compound instability in assay buffer or DMSO.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of the compound in a suitable solvent like DMSO before each experiment.

      • Avoid repeated freeze-thaw cycles of stock solutions.

      • Assess the stability of the compound in the assay buffer over the time course of the experiment.

Issue: High background signal in cell-based assays (e.g., MTT, Western Blot).

  • Possible Cause 1: Intrinsic fluorescence or color of the compound. Some organic molecules can interfere with colorimetric or fluorometric readouts.

    • Troubleshooting Steps:

      • Run a control with the compound in the assay medium without cells to check for any intrinsic signal.

      • If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence-based).

  • Possible Cause 2: Off-target effects leading to unexpected cytotoxicity. The Furo[2,3-d]pyrimidine scaffold is known to interact with the ATP-binding site of a wide range of kinases, which can lead to off-target effects and cytotoxicity.

    • Troubleshooting Steps:

      • Profile your lead compounds against a panel of kinases to identify potential off-target interactions.

      • If significant off-target activity is observed, medicinal chemistry efforts should be directed to improve selectivity. This can be achieved by modifying substituents to exploit structural differences between the ATP-binding sites of the target and off-target kinases.

II. Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my Furo[2,3-d]pyrimidine inhibitor for PI3Kα over other isoforms?

A1: Achieving isoform selectivity is a key challenge in PI3K inhibitor development. The ATP-binding sites of the different PI3K isoforms are highly conserved. However, subtle differences in the surrounding amino acid residues can be exploited. Structure-activity relationship (SAR) studies are crucial. For example, modifications at the C5 and C6 positions of the Furo[2,3-d]pyrimidine ring have been shown to influence isoform selectivity. Computational modeling and docking studies can help in designing derivatives that specifically interact with non-conserved residues in the PI3Kα binding pocket.

Q2: My Furo[2,3-d]pyrimidine derivative shows good PI3K inhibition but poor cellular activity. What could be the reason?

A2: Several factors can contribute to a disconnect between biochemical and cellular potency. Poor cell permeability is a common issue. You can assess this using cell permeability assays like the parallel artificial membrane permeability assay (PAMPA). Another reason could be that the compound is a substrate for efflux pumps, which actively transport it out of the cell. Furthermore, the compound might be rapidly metabolized within the cell. Investigating the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA), can provide insights into its potential for good cellular activity.

Q3: What are the known off-targets for Furo[2,3-d]pyrimidine-based kinase inhibitors?

A3: The Furo[2,3-d]pyrimidine scaffold has been reported to show activity against a variety of kinases beyond the PI3K family. These can include other lipid kinases and protein kinases such as VEGFR, EGFR, and FLT3. It is highly recommended to perform a broad kinase panel screen for your lead compounds to identify any potential off-target activities early in the drug discovery process.

III. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative Furo[2,3-d]pyrimidine derivatives against PI3K/AKT and their anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[2,3-d]pyrimidine Derivatives

Compound IDPI3Kα IC50 (µM)PI3Kβ IC50 (µM)AKT IC50 (µM)Reference
10b 0.175 ± 0.0070.071 ± 0.0030.411 ± 0.02[1][2]
V --24[2]

Table 2: Anti-proliferative Activity of Selected Furo[2,3-d]pyrimidine Derivatives

Compound IDCell LineGI50 (µM)Reference
10b HS 578T (Breast Cancer)1.51[1][2]
VIa NCI 59 Cell Line Panel2.41 (mean)[2]
VIb NCI 59 Cell Line Panel1.23 (mean)[2]

IV. Experimental Protocols

In Vitro PI3K/AKT Kinase Inhibition Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of Furo[2,3-d]pyrimidine derivatives against PI3K and AKT kinases.

  • Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ) and AKT kinases

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

    • ATP

    • Substrate (e.g., PIP2 for PI3K, a specific peptide for AKT)

    • Furo[2,3-d]pyrimidine compound stock solution in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the Furo[2,3-d]pyrimidine compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor).

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the respective kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of Furo[2,3-d]pyrimidine derivatives on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Furo[2,3-d]pyrimidine compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the Furo[2,3-d]pyrimidine compound. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-AKT (p-AKT)

This protocol is for determining the effect of Furo[2,3-d]pyrimidine derivatives on the phosphorylation of AKT in cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Furo[2,3-d]pyrimidine compound stock solution in DMSO

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA assay kit)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the Furo[2,3-d]pyrimidine compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.

V. Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors AKT->Downstream PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis FuroPyrimidine Furo[2,3-d]pyrimidine Inhibitor FuroPyrimidine->PI3K FuroPyrimidine->AKT

Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidines.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Furo[2,3-d]pyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (PI3K & AKT) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Western_Blot Western Blotting (p-AKT Analysis) Cell_Viability->Western_Blot

Caption: General experimental workflow for the evaluation of Furo[2,3-d]pyrimidine inhibitors.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Check Compound Purity & Stability Start->Check_Compound Check_Assay Review Assay Protocol & Conditions Start->Check_Assay Check_Compound->Check_Assay No Issue Impure Impure or Degraded Compound Check_Compound->Impure Issue Found Assay_Issue Assay Condition Issue Check_Assay->Assay_Issue Issue Found Success Reproducible Results Check_Assay->Success No Issue Resynthesize Re-synthesize & Purify Impure->Resynthesize Resynthesize->Start Optimize_Assay Optimize Assay (e.g., buffer, concentrations) Assay_Issue->Optimize_Assay Optimize_Assay->Start

References

Technical Support Center: Mitigating Off-Target Effects of Furo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Furo[2,3-d]pyrimidine-based kinase inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and reduce off-target effects in your experiments, thereby enhancing the selectivity and reliability of your research.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental use of Furo[2,3-d]pyrimidine kinase inhibitors.

Problem 1: Unexpected Cellular Toxicity or Phenotype

Question: My Furo[2,3-d]pyrimidine inhibitor is causing significant cell death or an unexpected phenotype at concentrations where the intended target kinase should not be sufficiently inhibited to elicit such a response. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected cytotoxicity or phenotypes are frequently linked to off-target effects. The Furo[2,3-d]pyrimidine scaffold, being a bioisostere of purine, can interact with the ATP-binding site of numerous kinases. Follow these steps to investigate and resolve the issue:

Troubleshooting Workflow:

start Unexpected Cellular Effect Observed step1 Step 1: Confirm On-Target Potency (In Vitro Kinase Assay) start->step1 step2 Step 2: Broad Kinase Selectivity Profiling (e.g., Kinome Scan) step1->step2 Potency Confirmed step3 Step 3: Identify Potential Off-Targets step2->step3 step4 Step 4: Validate Off-Target Engagement in Cells (e.g., Western Blot, CETSA) step3->step4 Off-Target(s) Hypothesized step5 Step 5: Structure-Activity Relationship (SAR) Analysis step4->step5 Off-Target Confirmed step6 Step 6: Rational Chemical Modification step5->step6 end Selective Inhibitor Achieved step6->end

Caption: Troubleshooting workflow for unexpected cellular effects.

  • Confirm On-Target Potency: First, verify the inhibitor's IC50 value against its intended purified kinase using an in vitro kinase assay. This ensures the compound is active as expected.

  • Assess Off-Target Profile: Perform a broad kinase selectivity screening to identify potential off-target kinases.[1] Commercial services can screen your compound against hundreds of kinases.

  • Investigate Common Off-Targets: Pay close attention to kinases that are structurally related to your primary target or are known to be involved in essential cellular processes. For example, Furo[2,3-d]pyrimidine inhibitors targeting EGFR might also show activity against other tyrosine kinases like Src or VEGFR.[2][3]

  • Validate Cellular Target Engagement: Use techniques like Western blotting to check for the inhibition of the downstream signaling pathway of the suspected off-target kinase. A Cellular Thermal Shift Assay (CETSA) can also confirm direct binding of your inhibitor to the off-target protein within the cell.

  • Structure-Activity Relationship (SAR) Analysis: If you have analogs of your inhibitor, compare their on- and off-target activities. This can reveal which parts of the molecule are critical for selectivity. For instance, modifications at the C4, C5, and C6 positions of the Furo[2,3-d]pyrimidine core can significantly impact selectivity.[4]

  • Rational Re-design: Based on SAR data and structural information (if available), design new analogs to minimize off-target interactions while retaining on-target potency.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Question: My Furo[2,3-d]pyrimidine inhibitor is potent in a biochemical assay with the purified kinase, but shows significantly weaker activity in cell-based assays. What could be the reason for this discrepancy?

Answer: A drop in potency from a biochemical to a cellular context is a common observation. Several factors can contribute to this:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher (in the millimolar range). For ATP-competitive inhibitors, this high concentration of the natural substrate can lead to a significant decrease in apparent potency.[5]

    • Solution: If possible, perform your biochemical assay at a higher, more physiologically relevant ATP concentration to better predict cellular activity.

  • Cell Permeability: The inhibitor may have poor membrane permeability and therefore not reach its intracellular target in sufficient concentrations.

    • Solution: Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area). You can also perform cell permeability assays.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Solution: Test your inhibitor in cell lines with known expression levels of different efflux pumps or co-incubate with known efflux pump inhibitors.

  • Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

    • Solution: Use techniques like LC-MS/MS to analyze cell lysates or culture medium for the presence of metabolites after incubation with your compound.

  • Plasma Protein Binding: In serum-containing media, the inhibitor can bind to proteins like albumin, reducing the free concentration available to act on the target.

    • Solution: Measure the plasma protein binding of your compound and consider performing assays in serum-free or low-serum conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for Furo[2,3-d]pyrimidine kinase inhibitors?

A1: The off-target profile is specific to the individual compound and its intended primary target. However, due to the conserved nature of the ATP-binding site across the kinome, common off-targets often include:

  • Other members of the same kinase family: For example, an inhibitor designed against one tyrosine kinase is likely to show some activity against other tyrosine kinases.

  • Structurally related kinases: Kinases with similar ATP-binding pocket geometries are potential off-targets. For instance, some Furo[2,3-d]pyrimidine-based inhibitors have shown activity against a range of kinases including EGFR, PI3K, Akt, and VEGFR.[3][6][7] A broad kinase screening panel is the most effective way to determine the specific off-target profile of a novel inhibitor.[1]

Q2: How can I rationally design more selective Furo[2,3-d]pyrimidine inhibitors?

A2: Improving selectivity is a key aspect of kinase inhibitor design. Here are some strategies:

  • Structure-Based Design: If co-crystal structures of your inhibitor with its target and off-targets are available, you can identify differences in the ATP-binding pockets. Modifications that introduce favorable interactions with non-conserved residues in the target kinase or create steric clashes in the off-target kinases can enhance selectivity.

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies among kinases. Designing your inhibitor to interact with this pocket can be a powerful strategy for achieving selectivity.

  • Targeting Inactive Conformations: Many kinases adopt multiple conformations. Inhibitors that bind to the inactive conformation (e.g., the "DFG-out" state) are often more selective because these conformations are less conserved across the kinome than the active "DFG-in" state.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand how modifications at different positions of the Furo[2,3-d]pyrimidine scaffold affect on- and off-target potency. For example, substitutions at the C5 and C6 positions have been shown to significantly influence the selectivity profile.[4]

Q3: What experimental techniques are best for quantifying the selectivity of my inhibitor?

A3: A multi-tiered approach is recommended:

  • In Vitro Kinase Assays: Determine the IC50 or Ki value of your inhibitor against the primary target and a panel of suspected off-target kinases. This provides a direct measure of inhibitory potency.

  • Broad Kinase Panel Screening (Kinome Scan): This is the gold standard for assessing selectivity. It involves testing your inhibitor at one or more concentrations against a large number of purified kinases (often hundreds). The results provide a comprehensive overview of the inhibitor's selectivity profile.

  • Thermal Shift Assays (DSF/CETSA): Differential Scanning Fluorimetry (DSF) can be used in a high-throughput manner to screen for binding against a panel of purified kinases.[5] The Cellular Thermal Shift Assay (CETSA) is particularly valuable as it confirms target engagement within intact cells, providing a more physiologically relevant measure of binding.

Quantitative Data Summary

The following tables provide examples of inhibitory activities for illustrative Furo[2,3-d]pyrimidine-based compounds against their intended targets and a selection of off-target kinases. Note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of an Exemplary Furo[2,3-d]pyrimidine EGFR Inhibitor

Kinase TargetIC50 (µM)Reference
EGFR (Primary Target) 0.121 [7]
PI3Kα>10[6]
Akt1>10[6]
VEGFR25.8[3]
SrcNot Reported
AblNot Reported

Table 2: Inhibitory Activity of an Exemplary Furo[2,3-d]pyrimidine PI3K/Akt Inhibitor

Kinase TargetIC50 (µM)Reference
PI3Kα (Primary Target) 0.175 [6]
PI3Kβ (Primary Target) 0.071 [6]
Akt1 (Primary Target) 0.411 [6]
EGFR>10[7]
VEGFR2Not Reported
CDK2Not Reported

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a Furo[2,3-d]pyrimidine inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant target kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • Furo[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the Furo[2,3-d]pyrimidine inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • To the wells of the assay plate, add the diluted inhibitor or vehicle (for control wells).

    • Add the kinase and substrate solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add the ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using the luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Normalize the data with respect to the positive (vehicle control, 0% inhibition) and negative (no ATP or high concentration of a known inhibitor, 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.

Protocol 2: Thermal Shift Assay (DSF)

This protocol describes how to assess the binding of a Furo[2,3-d]pyrimidine inhibitor to a purified kinase by measuring changes in its thermal stability.

Materials:

  • Purified recombinant kinase (>95% purity)

  • Furo[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • DSF buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument with a thermal ramping capability

  • PCR plates compatible with the instrument

Procedure:

  • Reagent Preparation:

    • Dilute the kinase in DSF buffer to a final concentration of 2-5 µM.

    • Dilute the fluorescent dye according to the manufacturer's recommendations.

    • Prepare a solution of the inhibitor at the desired final concentration in DSF buffer.

  • Assay Setup:

    • In each well of the PCR plate, combine the kinase solution, the fluorescent dye, and either the inhibitor solution or vehicle (DMSO) for the control.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve should be sigmoidal.

    • Determine the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with inhibitor) - Tm (with vehicle). A positive ΔTm indicates that the inhibitor binds to and stabilizes the kinase.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

References

Technical Support Center: Refining Sonogashira Coupling for Furo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furo[2,3-d]pyrimidines via Sonogashira coupling. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the Sonogashira coupling reaction for Furo[2,3-d]pyrimidine synthesis.

Issue 1: Low or No Product Yield

Question: My Sonogashira coupling reaction is resulting in a low yield or no desired Furo[2,3-d]pyrimidine product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Sonogashira coupling is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] A systematic approach is crucial for identifying and resolving the problem.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation or low activity can severely impact the yield.

    • Palladium(0) Oxidation: The active Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2] Oxygen can poison the catalyst.[1]

    • Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates decomposition of the palladium catalyst.[2] This can be caused by impurities, inappropriate solvent choice, or high temperatures.[2] Using fresh, high-purity reagents and solvents can help prevent this.[2] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[2][3]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it requires in-situ reduction to the active Pd(0) species.[1] Inefficient reduction can lead to low yields.

  • Poor Reagent Quality: The purity and reactivity of your starting materials are critical.

    • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction. The general trend is I > Br > OTf > Cl.[2][4] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and especially aryl chlorides may require higher temperatures and more specialized catalyst systems.[2][4][5]

    • Alkyne Purity: Ensure your terminal alkyne is pure and free from impurities that could poison the catalyst.[1]

    • Base Quality: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can oxidize over time.[1] Use freshly distilled or a new bottle of the amine base. The base must be dry and used in an appropriate excess.[2]

  • Suboptimal Reaction Conditions: The reaction environment plays a pivotal role.

    • Insufficient Degassing: Oxygen can lead to the undesired Glaser-Hay homocoupling of the alkyne, consuming your starting material and reducing the yield of the desired cross-coupled product.[2][5] Ensure rigorous degassing of solvents and reagents.

    • Incorrect Temperature: The reaction temperature needs to be optimized. Too low a temperature can stall the reaction, while a temperature that is too high can lead to catalyst decomposition and substrate degradation.[1] For less reactive aryl bromides, heating is often necessary.[6]

    • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield.[7] Solvents like DMF, THF, acetonitrile, and amines (used as both base and solvent) are common.[6][8] The solvent's polarity and coordinating ability can affect catalyst stability and activity.[7]

Troubleshooting Workflow:

start Low/No Yield catalyst Check Catalyst System start->catalyst catalyst->catalyst reagents Verify Reagent Quality catalyst->reagents If catalyst is active reagents->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are pure conditions->conditions success Successful Coupling conditions->success

Caption: Troubleshooting workflow for low-yielding Sonogashira coupling reactions.

Issue 2: Formation of Side Products (e.g., Glaser Coupling)

Question: I am observing significant amounts of a side product that I suspect is from alkyne homocoupling. How can I minimize this?

Answer:

The formation of alkyne homocoupling products, often referred to as Glaser-Hay coupling, is a major side reaction in copper-mediated Sonogashira couplings.[5] This occurs when the terminal alkyne couples with itself in the presence of oxygen and a copper catalyst.[4][5]

Strategies to Minimize Glaser Coupling:

  • Strict Exclusion of Oxygen: Oxygen is a key promoter of Glaser coupling.[2][5] It is critical to perform the reaction under strictly anaerobic conditions. This involves:

    • Thoroughly degassing the solvent(s) and amine base using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

    • Maintaining a positive pressure of an inert gas throughout the reaction setup.

  • Copper-Free Conditions: The copper co-catalyst is directly involved in the mechanism of Glaser coupling.[5] Running the reaction without a copper co-catalyst is a highly effective way to prevent this side reaction.[2][4][9] Copper-free Sonogashira reactions have been well-developed and are often preferred, especially when dealing with substrates prone to homocoupling.[4]

  • Use of a Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere can significantly reduce the amount of homocoupling product.[10][11]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can also influence the relative rates of the desired cross-coupling and the undesired homocoupling. More efficient catalyst systems can favor the Sonogashira pathway.

Table 1: Comparison of Standard vs. Copper-Free Sonogashira Conditions

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Typically CuI (1-5 mol%)None
Key Side Reaction Glaser-Hay HomocouplingMinimized Homocoupling
Atmosphere Strictly InertInert (often less stringent)
Substrate Scope Broad, especially for aryl iodidesBroad, often better for electron-rich or complex substrates
Reaction Rate Generally fasterCan be slower, may require higher temperatures or more active catalysts

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing Sonogashira coupling for Furo[2,3-d]pyrimidine synthesis.

Q1: What are the recommended catalyst and ligand systems for coupling with Furo[2,3-d]pyrimidine precursors?

For the synthesis of Furo[2,3-d]pyrimidines, which are heterocyclic compounds, the choice of catalyst and ligand is crucial. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, more advanced systems may offer better results, especially with less reactive halides.[8][12]

  • For Aryl Iodides: PdCl₂(PPh₃)₂ with a CuI co-catalyst is a reliable starting point.[8]

  • For Aryl Bromides/Chlorides: These are more challenging substrates.[5] More electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[12] Palladium pre-catalysts designed for challenging couplings may also be beneficial.[5]

  • Heterogeneous Catalysts: For easier purification and catalyst recycling, heterogeneous catalysts like palladium on carbon (Pd/C) or single-atom catalysts (SACs) are being explored.[9][13]

Q2: How do I select the appropriate solvent and base?

The solvent and base are critical parameters that must be optimized for each specific substrate pair.[14]

  • Solvents: The choice of solvent can significantly affect reaction kinetics and catalyst stability.[7]

    • Amine Solvents: Using an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) as both the base and solvent is a common practice.[3][6]

    • Aprotic Polar Solvents: DMF, THF, and acetonitrile are frequently used, often in combination with an amine base.[6][8] It has been noted that DMF can sometimes slow down the reaction by competing with ligand binding to the palladium center.[7]

    • Non-polar Solvents: Toluene can also be an effective solvent.[7]

  • Bases: An amine base is typically required to deprotonate the terminal alkyne.[2]

    • Organic Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and diisopropylamine (iPr₂NH) are most common.[2][8]

    • Inorganic Bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used effectively.[9][15][16]

Table 2: Common Solvent and Base Combinations

Solvent SystemBaseTypical TemperatureNotes
THF / Et₃NEt₃NRoom Temp to RefluxA very common and versatile system.[17]
DMFEt₃N or DIPEA25 - 100 °CGood for dissolving a wide range of substrates.
AcetonitrileDIPEA25 - 40 °CUsed in some Furo[2,3-d]pyrimidine syntheses.[8]
TolueneiPr₂NH80 °CCan be effective for certain substrate combinations.[6]
WaterPyrrolidine or TBAARoom Temp to Reflux"Green" chemistry approach, requires water-soluble catalysts.[4]

Q3: What is the role of the copper co-catalyst, and can I run the reaction without it?

The copper(I) co-catalyst (usually CuI) plays a crucial role in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[4][5] The presence of copper generally allows for milder reaction conditions (e.g., lower temperatures) and faster reaction rates.[9]

However, as mentioned earlier, the copper co-catalyst is also responsible for the undesirable Glaser-Hay homocoupling side reaction.[4][5] Therefore, copper-free Sonogashira protocols have been developed and are often preferred to avoid this issue.[4][9][18] These reactions may require more active palladium catalysts, different ligands, or slightly more forcing conditions to proceed efficiently.[2]

Q4: How can I monitor the progress of my reaction?

Regularly monitoring the reaction's progress is essential for determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials (the aryl halide is often a good spot to monitor) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's mass and the identification of any major side products being formed.

Experimental Protocols & Mechanisms

General Experimental Protocol for Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add the Furo[2,3-d]pyrimidine halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and, if applicable, the copper(I) iodide co-catalyst (0.04-0.10 eq.).[1][8]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of THF and Et₃N) via syringe.[1]

  • Stirring: Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at the desired temperature (from room temperature to reflux, depending on the reactivity of the halide) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture may be filtered to remove insoluble salts, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.[1]

Catalytic Cycle of the Sonogashira Coupling

Understanding the mechanism can aid in troubleshooting. For instance, if the reaction stalls, it could be due to an issue in any of the steps outlined below.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X (L2) OxAdd->PdII_RX Transmetal Transmetalation (Cu-C≡CR') PdII_Alkyne R-Pd(II)-C≡CR' (L2) Transmetal->PdII_Alkyne RedElim Reductive Elimination RedElim->Pd0 Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuI, Base Base Base CuI CuI Cu_Acetylide->Transmetal

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

References

Technical Support Center: Enhancing the Bioavailability of Furo[2,3-d]pyrimidine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies of Furo[2,3-d]pyrimidine compounds. The focus is on strategies to enhance the oral bioavailability of this important class of molecules, many of which exhibit promising anticancer properties but are challenged by poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My Furo[2,3-d]pyrimidine compound shows excellent in vitro efficacy but poor in vivo activity. What are the likely causes?

A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability. This can be attributed to several factors, including:

  • Low Aqueous Solubility: Many Furo[2,3-d]pyrimidine derivatives are highly lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.

Q2: What are the primary strategies to enhance the bioavailability of Furo[2,3-d]pyrimidine compounds?

A2: Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like Furo[2,3-d]pyrimidines. The most common approaches include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes (typically 20-200 nm), which can increase the surface area for absorption.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic Furo[2,3-d]pyrimidine molecule within the lipophilic cavity of a cyclodextrin can significantly improve its aqueous solubility.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

Q3: How do I choose the most suitable bioavailability enhancement technique for my specific Furo[2,3-d]pyrimidine derivative?

A3: The choice of formulation strategy depends on the physicochemical properties of your compound, the desired release profile, and the animal model being used. A systematic approach is recommended:

A Start: Poorly Soluble Furo[2,3-d]pyrimidine Compound B Physicochemical Characterization (Solubility, LogP, pKa, Melting Point) A->B C High LogP & High Melting Point B->C High Lipophilicity D Moderate LogP & Lower Melting Point B->D Moderate Lipophilicity E Ionizable Groups Present B->E pH-dependent solubility F Solid Dispersion C->F I Cyclodextrin Complexation C->I G Nanoemulsion / Lipid-Based Formulation D->G H pH Adjustment / Salt Formation E->H J Formulation & In Vitro Dissolution Testing F->J G->J H->J I->J K In Vivo Pharmacokinetic Study J->K

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability

Symptoms: Inconsistent plasma concentrations of the Furo[2,3-d]pyrimidine compound across different animals or studies.

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility 1. Formulate as a solid dispersion: Use a hydrophilic polymer like PVP, HPMC, or Soluplus®. 2. Prepare a nanoemulsion: Utilize a suitable oil, surfactant, and co-surfactant system. 3. Use cyclodextrin complexation: Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for optimal complexation.These techniques increase the dissolution rate and apparent solubility of the compound in the gastrointestinal tract.
Low permeability 1. Incorporate permeation enhancers: Include excipients that can transiently increase intestinal membrane permeability. 2. Consider lipid-based formulations: These can facilitate lymphatic transport, bypassing the portal circulation.Enhancing passage across the intestinal epithelium can significantly improve absorption.
High first-pass metabolism 1. Conduct in vitro metabolic stability assays: Use liver microsomes or hepatocytes to assess the extent of metabolism. 2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) injection can bypass first-pass metabolism.Understanding the metabolic fate of the compound is crucial for interpreting in vivo data.
Problem 2: Compound Precipitation in Aqueous Media for Dosing

Symptoms: The Furo[2,3-d]pyrimidine compound precipitates out of the dosing vehicle upon preparation or standing.

Possible Cause Troubleshooting Step Rationale
Inappropriate vehicle 1. Screen a panel of vehicles: Test aqueous solutions with co-solvents (e.g., PEG 400, DMSO, ethanol), surfactant-based formulations (e.g., Tween 80), or lipid-based formulations (e.g., corn oil).The choice of vehicle is critical for maintaining the compound in solution.
Supersaturation and precipitation 1. Use precipitation inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state.These polymers can inhibit the nucleation and growth of drug crystals.
pH-dependent solubility 1. Adjust the pH of the vehicle: If the compound has ionizable groups, adjusting the pH can increase its solubility.Maintaining an optimal pH can prevent precipitation.

Quantitative Data Summary

Due to the limited availability of specific in vivo pharmacokinetic data for Furo[2,3-d]pyrimidine compounds in the public domain, the following table presents illustrative data for another poorly soluble anticancer agent, piplartine, to demonstrate the potential impact of a nanoemulsion formulation on bioavailability.[1]

Formulation Dose (mg/kg) Route Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Piplartine Suspension10Oral150 ± 25450 ± 60100
Piplartine Nanoemulsion10Oral280 ± 40675 ± 85150

Data are presented as mean ± SD. This table illustrates a 1.5-fold increase in oral bioavailability for a nanoemulsion formulation compared to a simple suspension.[1]

Experimental Protocols

Protocol 1: Preparation of a Furo[2,3-d]pyrimidine Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the Furo[2,3-d]pyrimidine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and powder X-ray diffraction (PXRD), respectively.

Protocol 2: Preparation of a Furo[2,3-d]pyrimidine Nanoemulsion by High-Pressure Homogenization
  • Phase Preparation:

    • Oil Phase: Dissolve the Furo[2,3-d]pyrimidine compound in a suitable oil (e.g., Labrafac™ Lipophile WL 1349).

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol® P).

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) until a translucent nanoemulsion with a uniform droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content using dynamic light scattering (DLS) and HPLC.

Signaling Pathways and Experimental Workflows

Furo[2,3-d]pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.

cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FuroPyrimidine Furo[2,3-d]pyrimidine Inhibitor FuroPyrimidine->PI3K FuroPyrimidine->AKT

Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidines.

cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FuroPyrimidine Furo[2,3-d]pyrimidine Inhibitor FuroPyrimidine->EGFR

Caption: EGFR signaling pathway and inhibition by Furo[2,3-d]pyrimidine derivatives.

The following workflow outlines the key steps in developing and evaluating a bioavailability-enhanced formulation for a Furo[2,3-d]pyrimidine compound.

A Compound Synthesis & Purification B Solubility & Permeability Assessment A->B C Selection of Enhancement Strategy B->C D Formulation Development C->D E In Vitro Dissolution & Release D->E F Animal Model (e.g., Mice, Rats) E->F Promising Formulation G Oral Administration F->G H Blood Sampling G->H I LC-MS/MS Analysis H->I J Pharmacokinetic Data Analysis I->J K In Vivo Efficacy Study J->K

Caption: Experimental workflow for in vivo bioavailability and efficacy studies.

References

Technical Support Center: Optimizing Molecular Dynamics Simulations for Furo[2,3-d]pyrimidine Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in molecular dynamics (MD) simulations of Furo[2,3-d]pyrimidine derivatives, a crucial scaffold in kinase inhibitor design.

Frequently Asked Questions (FAQs)

Q1: Which force field is most appropriate for simulating Furo[2,3-d]pyrimidine-based kinase inhibitors?

A1: The choice of force field is critical for simulation accuracy. For protein-ligand complexes involving Furo[2,3-d]pyrimidines, commonly used and well-validated force fields include CHARMM36m and the AMBER family (e.g., ff14SB). For the ligand itself, the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field) are typically used. It is essential to ensure compatibility between the protein and ligand force fields.

Q2: How can I generate topology and parameter files for a novel Furo[2,3-d]pyrimidine derivative?

A2: Generating accurate topology and parameters for a novel ligand is a crucial step. Several tools are available for this purpose:

  • CGenFF Server: For use with the CHARMM force field, the CGenFF server can automatically generate topology and parameter files. It is important to check the penalty scores, as high scores may indicate poor parameters that require further refinement.

  • Antechamber (AMBERTools): For the AMBER force field, the antechamber module is a standard tool for generating GAFF parameters. It can assign atom types and charges, and generate the necessary topology files.[1]

  • SwissParam: This is another web-based tool that can generate parameters for small molecules in a format compatible with GROMACS and other simulation packages.

Q3: What is the recommended water model for these simulations?

A3: The choice of water model can influence the simulation results, particularly the stability of the protein-ligand complex and the calculated binding free energies.[2][3] Commonly used explicit water models include:

  • TIP3P: A simple and computationally efficient model that is widely used and well-parameterized with many force fields.[4]

  • OPC: A more recent and generally more accurate water model that may provide better descriptions of water-protein interactions.[2] The choice may depend on the specific system and the desired balance between accuracy and computational cost.

Q4: How long should my MD simulation be to obtain reliable results?

A4: The required simulation time depends on the specific research question. For assessing the stability of a ligand in the binding pocket, a simulation of 100 nanoseconds (ns) is often a good starting point.[5] However, for more complex phenomena like large conformational changes or to ensure proper convergence of binding free energy calculations, longer simulations in the microsecond (µs) range may be necessary.[6] It is crucial to assess the convergence of your simulations by monitoring properties like the root-mean-square deviation (RMSD) of the protein and ligand.[7][8]

Troubleshooting Guides

Issue 1: The Furo[2,3-d]pyrimidine ligand is unstable and diffuses out of the binding pocket.

  • Possible Cause 1: Incorrect initial binding pose. The docked pose of the ligand might not be energetically favorable.

    • Solution:

      • Visually inspect the initial docked pose and its interactions with the protein.

      • Consider using multiple docking programs or scoring functions to generate a consensus binding pose.

      • Perform short, restrained MD simulations to allow the ligand to relax within the binding site before the production run.

  • Possible Cause 2: Inaccurate ligand parameters. Poorly parameterized ligand topology, especially incorrect partial charges, can lead to unrealistic interactions.[9]

    • Solution:

      • Carefully validate the ligand parameters generated by automated tools. Check for high penalty scores in CGenFF or unusual bond/angle parameters.

      • Consider performing quantum mechanics (QM) calculations to derive more accurate partial charges for your specific Furo[2,3-d]pyrimidine derivative.

  • Possible Cause 3: Insufficient equilibration. The system may not be properly equilibrated before the production run, leading to instability.

    • Solution:

      • Ensure a thorough equilibration protocol, including NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[10]

      • Monitor the temperature, pressure, and density of the system to ensure they have stabilized before starting the production run.

Issue 2: The Root-Mean-Square Deviation (RMSD) of the protein or ligand does not converge.

  • Possible Cause 1: Intrinsic flexibility of the protein. Some regions of the protein, such as loops, may be inherently flexible, leading to high RMSD values that do not plateau.[7]

    • Solution:

      • Analyze the RMSD of specific domains or secondary structure elements of the protein to identify the source of the high flexibility.

      • If the flexible regions are far from the binding site, their motion may not significantly impact the ligand binding analysis.

      • Consider running longer simulations to sample a wider range of conformations.[6]

  • Possible Cause 2: Insufficient simulation time. The simulation may not be long enough to reach a stable state.[7]

    • Solution:

      • Extend the simulation time and continue to monitor the RMSD.

      • Use techniques like block averaging to assess the convergence of the RMSD over different time windows of the trajectory.[8]

  • Possible Cause 3: Missing residues or chains in the initial protein structure. Gaps in the protein structure can lead to instability and prevent convergence.[7]

    • Solution:

      • Use modeling software to build in any missing residues or loops in the initial protein structure before setting up the simulation.

Issue 3: The calculated binding free energy (MM/PBSA or MM/GBSA) is not consistent with experimental data.

  • Possible Cause 1: Insufficient sampling. The binding free energy calculation is highly sensitive to the conformational sampling of the complex.

    • Solution:

      • Ensure that the MD simulation from which the snapshots are extracted is well-converged.

      • Increase the number of snapshots used for the calculation to improve the statistical accuracy.[11]

  • Possible Cause 2: Inappropriate implicit solvent model or parameters. The choice of the implicit solvent model (PB or GB) and its parameters can significantly affect the results.[12]

    • Solution:

      • Test different implicit solvent models and parameters to assess their impact on the calculated binding free energies.

      • Be aware that MM/PBSA and MM/GBSA are generally better for ranking congeneric ligands than for predicting absolute binding affinities.[13]

  • Possible Cause 3: Neglect of conformational entropy. The entropic contribution to binding is often difficult to calculate accurately and is sometimes omitted, which can lead to discrepancies with experimental data.[12]

    • Solution:

      • If computationally feasible, consider using methods like normal-mode analysis to estimate the conformational entropy change upon binding.

Data Presentation

Table 1: Recommended Simulation Parameters for Furo[2,3-d]pyrimidine-Kinase Complexes

ParameterRecommendationRationale
Protein Force Field CHARMM36m or AMBER ff14SBWell-validated for protein simulations.
Ligand Force Field CGenFF or GAFFSpecifically designed for small organic molecules.
Water Model TIP3P or OPCTIP3P is computationally efficient, while OPC may offer higher accuracy.[2]
Solvation Box Orthorhombic or CubicEnsure a minimum distance of 10-12 Å between the protein and the box edge.
Ion Concentration 0.15 M NaCl or KClTo mimic physiological conditions and neutralize the system.
Ensemble NPT (isothermal-isobaric)Maintains constant pressure and temperature, mimicking physiological conditions.
Temperature 300 K or 310 KPhysiological temperature.
Pressure 1 barStandard atmospheric pressure.
Simulation Time ≥ 100 nsA reasonable starting point for assessing stability.[5]

Experimental Protocols

Protocol 1: Ligand Parameterization using Antechamber (AMBERTools)

  • Prepare Ligand Structure: Start with a 3D structure of your Furo[2,3-d]pyrimidine derivative in a common format like .mol2 or .pdb. Ensure correct bond orders and protonation states.

  • Generate GAFF Atom Types: Use the antechamber program to assign GAFF atom types and generate a .mol2 file with these assignments.

  • Calculate Partial Charges: Employ antechamber with the -c bcc flag to calculate AM1-BCC partial charges, which are generally recommended for GAFF.

  • Check for Missing Parameters: Use the parmchk2 program to identify any missing bond, angle, or dihedral parameters in the GAFF force field for your ligand.

  • Generate Topology File: If missing parameters are found, parmchk2 will generate a .frcmod file containing these parameters.

  • Create AMBER Topology: Use the tleap program in AMBERTools to load the GAFF force field, your ligand's .mol2 file, and the .frcmod file to generate the final ligand topology (.prmtop) and coordinate (.inpcrd) files.[1]

Protocol 2: System Setup and Equilibration in GROMACS

  • Prepare Protein and Ligand:

    • Clean the protein PDB file (remove water, ligands, etc.).

    • Use pdb2gmx to generate the protein topology using a chosen force field (e.g., CHARMM36m).

    • Prepare the ligand topology and parameter files (e.g., from CGenFF).[10][14]

  • Combine Protein and Ligand: Create a complex .gro file containing the coordinates of both the protein and the ligand.

  • Create the Simulation Box: Use editconf to define a simulation box around the complex.

  • Solvate the System: Use solvate to fill the simulation box with water molecules.

  • Add Ions: Use grompp and genion to add ions to neutralize the system and reach a desired salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization using grompp and mdrun to remove steric clashes.

  • NVT Equilibration: Equilibrate the system at a constant temperature for a short period (e.g., 100 ps) to allow the solvent to relax around the solute.

  • NPT Equilibration: Equilibrate the system at constant temperature and pressure for a longer period (e.g., 200 ps) to ensure the system reaches the correct density.

  • Production Run: Once the system is well-equilibrated, proceed with the production MD simulation.[10][14]

Mandatory Visualization

MD_Workflow A System Preparation B Ligand Parameterization A->B Generate Ligand Topology & Parameters C System Solvation & Ionization A->C Prepare Protein Structure B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD E->F G Trajectory Analysis F->G RMSD, RMSF, H-bonds H Binding Free Energy Calculation F->H MM/PBSA, MM/GBSA

Caption: Standard workflow for a molecular dynamics simulation of a protein-ligand complex.

Troubleshooting_Ligand_Unbinding Start Ligand Unbinds from Pocket CheckPose Check Initial Binding Pose Start->CheckPose CheckParams Validate Ligand Parameters Start->CheckParams CheckEquil Verify System Equilibration Start->CheckEquil Redock Re-dock Ligand CheckPose->Redock Pose is suspect End Stable Ligand Binding CheckPose->End Pose is reasonable RefineParams Refine Parameters (e.g., QM charges) CheckParams->RefineParams Parameters have high penalty CheckParams->End Parameters are sound ReEquilibrate Re-run Equilibration CheckEquil->ReEquilibrate System not equilibrated CheckEquil->End Equilibration is sufficient Redock->End RefineParams->End ReEquilibrate->End

Caption: A decision tree for troubleshooting ligand unbinding during MD simulations.

References

Technical Support Center: Strategies to Overcome Drug Resistance to Furo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Furo[2,3-d]pyrimidine inhibitors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding drug resistance to Furo[2,3-d]pyrimidine inhibitors.

Q1: What are the primary mechanisms of acquired resistance to Furo[2,3-d]pyrimidine-based RAF inhibitors?

A1: Acquired resistance to Furo[2,3-d]pyrimidine-based RAF inhibitors predominantly arises from two key mechanisms:

  • Reactivation of the MAPK Pathway: This is the most common resistance mechanism. It can occur through various alterations that bypass the inhibitor's blockade of BRAF, such as:

    • Acquired mutations in upstream activators like NRAS or KRAS.

    • Expression of BRAF V600E splice variants that can dimerize and signal in a RAS-independent manner.

    • Mutations in the downstream kinase MEK1, which is the direct target of BRAF.

    • Increased RAF dimerization, which can be promoted by upstream signals.

  • Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative survival pathways that are independent of the MAPK pathway. A primary bypass pathway is the PI3K/AKT/mTOR pathway . Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ and IGF-1R can also contribute to resistance by activating both the PI3K/AKT and MAPK pathways.

Q2: My cells are showing intrinsic resistance to a Furo[2,3-d]pyrimidine inhibitor. What could be the cause?

A2: Intrinsic, or pre-existing, resistance can be due to several factors. One common cause is the loss of a key tumor suppressor, such as PTEN. PTEN loss leads to constitutive activation of the PI3K/AKT pathway, providing a survival signal that can override the effects of MAPK pathway inhibition.

Q3: What are the general strategies to overcome resistance to Furo[2,3-d]pyrimidine inhibitors?

A3: The main strategies focus on counteracting the identified resistance mechanisms:

  • Combination Therapy: This is a widely explored and effective strategy. Common combinations include:

    • Vertical Blockade: Inhibiting multiple nodes within the same pathway (e.g., a BRAF inhibitor combined with a MEK inhibitor).

    • Parallel Blockade: Simultaneously inhibiting the primary target pathway and a key bypass pathway (e.g., a RAF inhibitor combined with a PI3K or AKT inhibitor).

  • Development of Next-Generation Inhibitors: Designing novel Furo[2,3-d]pyrimidine derivatives that can inhibit the altered target protein (e.g., BRAF dimers or mutants) or that have dual-inhibitory functions (e.g., dual PI3K/AKT inhibitors).[1][2]

Q4: How do I choose the right combination strategy for my resistant cell line?

A4: The choice of combination strategy should be guided by the specific mechanism of resistance.

  • If you observe MAPK pathway reactivation (e.g., increased p-ERK levels despite treatment), a combination with a MEK inhibitor is a rational approach.

  • If you detect activation of the PI3K/AKT pathway (e.g., increased p-AKT levels), combining your Furo[2,3-d]pyrimidine inhibitor with a PI3K, AKT, or mTOR inhibitor would be a logical next step.

II. Troubleshooting Guides

This section provides practical guidance for specific experimental issues in a question-and-answer format.

A. Characterizing the Resistance Mechanism

Q: My cells have become resistant to my Furo[2,3-d]pyrimidine RAF inhibitor. How can I determine if the MAPK pathway is reactivated?

A: You can assess MAPK pathway reactivation using Western blotting to check the phosphorylation status of key downstream proteins.

  • Experimental Workflow:

    • Treat your parental (sensitive) and resistant cell lines with your Furo[2,3-d]pyrimidine inhibitor at a relevant concentration (e.g., the IC50 for the parental line).

    • Lyse the cells and perform a Western blot analysis.

    • Probe the blot with antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Expected Result: If the MAPK pathway is reactivated in the resistant cells, you will observe a sustained or increased level of p-ERK compared to the parental cells, where p-ERK levels should be significantly reduced by the inhibitor.

  • Troubleshooting: If you don't see a clear difference, ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of the proteins. Also, confirm equal protein loading by probing for a housekeeping protein like GAPDH or β-actin.

Q: How can I check for the involvement of the PI3K/AKT bypass pathway in my resistant cells?

A: Similar to assessing the MAPK pathway, you can use Western blotting to check for the activation of the PI3K/AKT pathway.

  • Experimental Workflow:

    • Culture both sensitive and resistant cells, treating them with your inhibitor.

    • Perform a Western blot on the cell lysates.

    • Probe with antibodies for phosphorylated AKT (p-AKT at Ser473 and/or Thr308) and total AKT.

  • Expected Result: An increase in p-AKT levels in the resistant cells, especially in the presence of the inhibitor, suggests the activation of this bypass pathway.

Q: I suspect RAF dimerization is causing resistance. How can I test for this?

A: Co-immunoprecipitation (Co-IP) is the standard method to detect protein-protein interactions like dimerization.

  • Experimental Workflow:

    • Lyse your resistant cells with a non-denaturing Co-IP lysis buffer.

    • Incubate the lysate with an antibody specific for one of the RAF isoforms (e.g., BRAF).

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the bound proteins and perform a Western blot.

    • Probe the blot with an antibody for another RAF isoform (e.g., CRAF).

  • Expected Result: The presence of a CRAF band in the BRAF immunoprecipitate would indicate RAF heterodimerization.

  • Troubleshooting: Co-IP experiments can have high background. Ensure you include proper controls, such as an isotype control antibody, and optimize your wash steps to reduce non-specific binding.

B. Evaluating Combination Therapies

Q: I want to test a combination of a Furo[2,3-d]pyrimidine inhibitor and a MEK inhibitor. How do I determine if the effect is synergistic?

A: The most common method is to perform a cell viability assay (e.g., MTT assay) with a matrix of drug concentrations and then calculate the Combination Index (CI) using the Chou-Talalay method.

  • Experimental Workflow:

    • Determine the IC50 values for each drug individually in your cell line.

    • Set up a 96-well plate with cells and treat them with a range of concentrations of each drug alone and in combination, often at a constant ratio (e.g., based on their IC50 ratio).

    • After a set incubation period (e.g., 72 hours), perform an MTT assay to measure cell viability.

    • Use software like CompuSyn to input your dose-response data and calculate the CI.

  • Interpreting the Results:

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

  • Troubleshooting: Ensure your initial cell seeding density is optimal to avoid confluence or cell death due to nutrient depletion during the assay period.

III. Data Presentation: Efficacy of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various Furo[2,3-d]pyrimidine derivatives from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives as Single Agents

Compound IDTarget Kinase(s)Cell LineAssay TypeIC50 / GI50 (µM)Citation
Compound 10b PI3Kα/β, AKT-Enzymatic0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT)[1][2]
HS 578T (Breast)Growth Inhibition1.51[1][2]
Compound 3f EGFR-Enzymatic0.121[3]
Compound VIa Not specifiedMCF-7 (Breast, resistant)Cytotoxicity1.20[1]
Compound VIb Not specifiedMCF-7 (Breast, resistant)Cytotoxicity1.90[1]
Chalcone 5d Not specifiedMCF-7 (Breast, resistant)Cytotoxicity1.20[4]
Chalcone 5e Not specifiedMCF-7 (Breast, resistant)Cytotoxicity1.90[4]

Table 2: Synergistic Effects of Combining Kinase Inhibitors Targeting MAPK and PI3K Pathways

Note: The following data is for inhibitors that target the same pathways as many Furo[2,3-d]pyrimidine derivatives and serves as a reference for designing combination experiments.

CombinationCell LineCancer TypeCombination Index (CI) @ 50% EffectCitation
Vemurafenib (BRAFi) + BEZ235 (PI3K/mTORi) A375Melanoma< 1.0[5]
Selumetinib (MEKi) + BEZ235 (PI3K/mTORi) A375Melanoma< 1.0[5]
AZD6244 (MEKi) + MK-2206 (AKTi) TFK-1Cholangiocarcinoma< 0.3
Quizartinib (FLT3i) + PF-04691502 (PI3K/mTORi) FLT3-ITD AML CellsLeukemiaSynergistic cytotoxicity at nM concentrations[6]
Quizartinib (FLT3i) + Palbociclib (CDK4/6i) MOLM-13LeukemiaSynergistic[7]

IV. Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of your Furo[2,3-d]pyrimidine inhibitor(s) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine IC50 values.

Western Blot for Pathway Activation

This protocol allows for the detection of changes in protein phosphorylation.

  • Cell Treatment and Lysis: Treat cells as required for your experiment. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., p-ERK, total ERK, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with your inhibitor for the desired time (e.g., 24 hours). Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

V. Visualizations: Pathways and Workflows

MAPK_Pathway_Resistance cluster_0 MAPK Pathway cluster_1 Resistance Mechanisms cluster_2 Therapeutic Intervention RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NRAS_mut NRAS/KRAS Mutation NRAS_mut->RAS Reactivates BRAF_splice BRAF Splice Variant BRAF_splice->MEK Activates MEK_mut MEK1 Mutation MEK_mut->ERK Activates Furo_Inhibitor Furo[2,3-d]pyrimidine RAF Inhibitor Furo_Inhibitor->BRAF Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: MAPK pathway and common resistance mechanisms to RAF inhibitors.

Bypass_Pathway_Resistance cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway (Bypass) RAS_M RAS BRAF_M BRAF RAS_M->BRAF_M MEK_M MEK BRAF_M->MEK_M ERK_M ERK MEK_M->ERK_M Survival_P Cell Survival ERK_M->Survival_P PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Survival_P mTOR->Survival_P RTK_B RTK RTK_B->RAS_M RTK_B->PI3K PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits Furo_Inhibitor_B Furo[2,3-d]pyrimidine RAF Inhibitor Furo_Inhibitor_B->BRAF_M Inhibits PI3K_Inhibitor PI3K/AKT Inhibitor PI3K_Inhibitor->PI3K Inhibits

Caption: Activation of the PI3K/AKT bypass pathway as a resistance mechanism.

Experimental_Workflow cluster_workflow Workflow for Investigating and Overcoming Resistance cluster_characterization 1. Characterize Resistance cluster_strategy 2. Select Strategy cluster_validation 3. Validate Strategy start Resistant Cell Line Developed western Western Blot (p-ERK, p-AKT) start->western Hypothesize Mechanism coip Co-IP (RAF Dimerization) start->coip Hypothesize Mechanism sequencing Sequencing (NRAS, MEK1) start->sequencing Hypothesize Mechanism vertical Vertical Inhibition (e.g., + MEKi) western->vertical If MAPK Reactivated parallel Parallel Inhibition (e.g., + PI3Ki) western->parallel If PI3K/AKT Activated coip->vertical If MAPK Reactivated sequencing->vertical If MAPK Reactivated mtt MTT Assay (Determine IC50) vertical->mtt parallel->mtt ci_calc Calculate Combination Index mtt->ci_calc synergy Synergy Confirmed? ci_calc->synergy end_node Optimized Combination Therapy synergy->end_node Yes (CI < 1)

Caption: Experimental workflow for analyzing and overcoming drug resistance.

References

Validation & Comparative

A Head-to-Head Battle: Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals in Oncology

The c-Met receptor tyrosine kinase, a pivotal player in cell proliferation, survival, and motility, has emerged as a critical target in cancer therapy. Its aberrant activation is implicated in the development and progression of numerous malignancies. In the quest for potent and selective c-Met inhibitors, medicinal chemists have extensively explored various heterocyclic scaffolds. Among these, the furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores have garnered significant attention due to their structural resemblance to the adenine core of ATP, enabling them to effectively compete for the kinase's ATP-binding site. This guide provides a comprehensive, data-driven comparison of these two promising scaffolds, offering valuable insights for researchers and drug development professionals in the field of oncology.

At a Glance: Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

FeatureFuro[2,3-d]pyrimidineThieno[2,3-d]pyrimidine
Core Structure Furan ring fused to a pyrimidine ringThiophene ring fused to a pyrimidine ring
Bioisosteric Replacement Oxygen in the furan ringSulfur in the thiophene ring
Reported Potency (IC50) Nanomolar to sub-micromolar rangeLow nanomolar to sub-micromolar range
Key Advantages Potent c-Met inhibition demonstrated by various derivatives.[1]Generally exhibits higher potency in direct comparisons.[2]
Potential Challenges Optimization of pharmacokinetic properties can be challenging.Some derivatives have shown poor pharmacokinetic profiles.[2]

In Vitro Inhibitory Activity: A Quantitative Comparison

The inhibitory potency against the target kinase is a primary determinant of a compound's therapeutic potential. Both furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have yielded highly potent c-Met inhibitors. The following table summarizes the in vitro c-Met inhibitory activity of representative compounds from both series.

Table 1: Comparison of in vitro c-Met Inhibitory Activity

ScaffoldCompound IDModificationsc-Met IC50 (nM)Reference
Furo[2,3-d]pyrimidine 1a 5-phenyl substituted69.8[2]
1b 5-(4-Fluorophenyl) substituted310[2]
Thieno[2,3-d]pyrimidine 2a 5-phenyl substituted50.3[2]
2b (6b in source) 5-phenyl substituted with additional modifications35.7[2]

Note: This table presents a selection of data from the available literature for comparative purposes. The inhibitory activities are highly dependent on the specific substitutions on the core scaffold.

Kinase Selectivity Profile

In Vivo Efficacy in Xenograft Models

The ultimate test for any potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Both furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based c-Met inhibitors have been evaluated in preclinical xenograft models. However, detailed in vivo efficacy data, including tumor growth inhibition (TGI) percentages and specific pharmacokinetic/pharmacodynamic (PK/PD) correlations, are often compound-specific and not always directly comparable across different studies. One study reported that a potent thieno[2,3-d]pyrimidine c-Met inhibitor was ineffective in a U-87MG human glioblastoma xenograft model, which was attributed to a poor pharmacokinetic profile.[2] This highlights the critical importance of optimizing the drug-like properties of these compounds in parallel with their potency and selectivity.

Experimental Protocols

To aid researchers in their own investigations, this section provides an overview of the detailed methodologies for key experiments cited in the evaluation of these c-Met inhibitors.

c-Met Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Met kinase domain

  • ULight™-labeled poly-GT substrate

  • Europium (Eu)-labeled anti-phospho-tyrosine antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Add 2.5 µL of 4x concentrated test compound (or DMSO for control) to the wells of a 384-well plate.

  • Add 2.5 µL of 4x concentrated c-Met enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of 2x concentrated ATP and ULight™-poly-GT substrate solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution containing the Eu-labeled anti-phospho-tyrosine antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This cell-based assay determines the ability of a compound to inhibit the autophosphorylation of the c-Met receptor within a cellular context.

Materials:

  • Human cancer cell line with c-Met expression (e.g., MKN-45, U-87 MG)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF) for stimulation (if necessary)

  • Test compounds dissolved in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with HGF for 15 minutes (for HGF-dependent cell lines).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of c-Met phosphorylation relative to the total c-Met.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of c-Met inhibitors in a subcutaneous xenograft mouse model.[3][4]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line with c-Met activity

  • Matrigel (optional)

  • Test compound formulated in an appropriate vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject human tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or a PBS/Matrigel mixture) subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility & Invasion ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Proliferation Inhibitor Furo/Thieno[2,3-d]pyrimidine c-Met Inhibitor Inhibitor->Dimerization Inhibits Experimental_Workflow Experimental Workflow for c-Met Inhibitor Evaluation Compound_Synthesis Compound Synthesis (Furo/Thieno[2,3-d]pyrimidine) In_Vitro_Kinase_Assay In Vitro c-Met Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cellular_Assay Cellular c-Met Phosphorylation Assay In_Vitro_Kinase_Assay->Cellular_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cellular_Assay->Cell_Viability_Assay Kinase_Selectivity Kinase Selectivity Profiling Cell_Viability_Assay->Kinase_Selectivity PK_Studies Pharmacokinetic Studies (in vivo) Kinase_Selectivity->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

Furo[2,3-d]pyrimidine: A Potent Dual PI3K/AKT Inhibitor Validated

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel Furo[2,3-d]pyrimidine derivative, compound 10b, has demonstrated significant potential as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT). This guide provides a comparative analysis of its inhibitory activity against established PI3K pathway inhibitors, alongside detailed experimental protocols for its validation. This information is targeted towards researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Performance Comparison: Furo[2,3-d]pyrimidine vs. Alternative Inhibitors

The inhibitory potency of Furo[2,3-d]pyrimidine compound 10b was evaluated against key isoforms of PI3K and AKT. For a comprehensive comparison, its performance is benchmarked against well-characterized dual PI3K/mTOR inhibitors. All concentrations are presented as half-maximal inhibitory concentrations (IC50).

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)AKT (IC50)mTOR (IC50)
Furo[2,3-d]pyrimidine (10b) 0.175 µM[1][2]0.071 µM[1][2]Not ReportedNot Reported0.411 µM[1][2]Not Reported
PI-1038.4 nM[3][4]3 nM[3][4]86 nM[3][4]15 nM[3][4]Not Reported5.7 nM[3][4]
Omipalisib (GSK2126458)0.019 nM (Ki)[5][6]0.13 nM (Ki)[5][6]0.06 nM (Ki)[5][6]0.024 nM (Ki)[5][6]Not Reported0.18 nM (mTORC1 Ki), 0.3 nM (mTORC2 Ki)[5][6]
BEZ235 (NVP-BEZ235)4 nM76 nM7 nM5 nMNot Reported21 nM

Note: IC50 values for comparator compounds are primarily against PI3K and mTOR, reflecting their classification as dual PI3K/mTOR inhibitors. The Furo[2,3-d]pyrimidine derivative 10b uniquely demonstrates potent and direct dual inhibition of PI3K and AKT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of Furo[2,3-d]pyrimidine and comparator compounds.

In Vitro Kinase Inhibition Assay (PI3K & AKT)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, and AKT1 enzymes

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K; a specific peptide substrate for AKT

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds (Furo[2,3-d]pyrimidine derivative and comparators)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the kinase and its respective substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is employed to investigate the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cell line (e.g., breast cancer HS 578T)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the induction of apoptosis (programmed cell death) by the inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The results are used to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation FuroPyrimidine Furo[2,3-d]pyrimidine FuroPyrimidine->PI3K Inhibition FuroPyrimidine->AKT Inhibition

Caption: PI3K/AKT signaling pathway and the dual inhibitory action of Furo[2,3-d]pyrimidine.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays KinaseAssay Enzymatic Kinase Assay (PI3K & AKT) IC50 Determine IC50 Values KinaseAssay->IC50 CellCulture Cancer Cell Line Culture Treatment Treatment with Furo[2,3-d]pyrimidine CellCulture->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest ApoptosisInduction Induction of Apoptosis Apoptosis->ApoptosisInduction

Caption: Experimental workflow for the validation of Furo[2,3-d]pyrimidine as a dual PI3K/AKT inhibitor.

References

Furo[2,3-d]pyrimidine Compounds Emerge as Potent EGFR Inhibitors, Challenging Erlotinib's In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – Researchers in the field of oncology and drug development are closely following the emergence of novel Furo[2,3-d]pyrimidine compounds as potent epidermal growth factor receptor (EGFR) inhibitors. Recent preclinical studies have demonstrated significant in vivo antitumor activity of these compounds, positioning them as potential alternatives to established EGFR inhibitors like erlotinib, particularly in the context of acquired resistance. This guide provides a comprehensive comparison of the in vivo efficacy of select Furo[2,3-d]pyrimidine derivatives against the benchmark EGFR inhibitor, erlotinib, supported by experimental data and detailed methodologies.

Executive Summary

Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the development of resistance, often driven by the T790M mutation, limits its long-term efficacy. The Furo[2,3-d]pyrimidine scaffold has served as a promising backbone for the development of next-generation EGFR inhibitors designed to overcome these limitations. This guide will delve into the in vivo performance of key Furo[2,3-d]pyrimidine compounds, presenting a comparative analysis of their tumor growth inhibition and underlying mechanisms versus erlotinib.

Comparative In Vivo Efficacy

While direct head-to-head in vivo comparative studies between specific Furo[2,3-d]pyrimidine compounds and erlotinib are emerging, existing data from separate studies provide valuable insights into their relative potency.

Furanopyrimidine Compound 52: A Third-Generation Contender

A notable furanopyrimidine-based EGFR inhibitor, compound 52 , has demonstrated potent in vivo antitumor effects in mouse xenograft models of NSCLC. In a study utilizing BaF3 cells transfected with the double mutant EGFR (L858R/T790M), oral administration of compound 52 resulted in significant tumor growth inhibition (TGI).[1][2] Similarly, in an H1975 tumor xenograft model, which also harbors the L858R/T790M mutation, compound 52 exhibited substantial TGI.[1][2]

CompoundAnimal ModelTumor Cell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Furanopyrimidine 52 Mouse XenograftBaF3 (EGFR L858R/T790M)10 mg/kg, oral74.9%[1][2]
Furanopyrimidine 52 Mouse XenograftH1975 (EGFR L858R/T790M)30 mg/kg, oral97.5%[1][2]
Erlotinib Athymic Nude MiceH460a NSCLC Xenograft100 mg/kg71%[3]
Erlotinib Athymic Nude MiceA549 NSCLC Xenograft100 mg/kg93%[3]

Table 1: Comparative In Vivo Efficacy of Furanopyrimidine 52 and Erlotinib in NSCLC Xenograft Models.

Furo[2,3-d]pyrimidine-based Chalcone 5e

Another derivative, a Furo[2,3-d]pyrimidine-based chalcone designated as 5e , has shown promising in vivo anticancer activity. In a study using an Ehrlich Ascites Carcinoma (EAC) mouse model, compound 5e demonstrated a reduction in tumor volume and an increase in lifespan that was comparable to the chemotherapeutic agent doxorubicin. While a direct comparison with erlotinib was not performed in this study, the significant antitumor effect highlights the potential of this Furo[2,3-d]pyrimidine scaffold.

Experimental Protocols

The following are summaries of the key in vivo experimental methodologies used in the cited studies.

Furanopyrimidine 52 Xenograft Study[1][2]
  • Animal Model: Female BALB/c nude mice.

  • Cell Lines: BaF3 cells engineered to express the EGFR L858R/T790M double mutation and H1975 human NSCLC cells.

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment: Once tumors reached a specified volume, mice were treated orally with compound 52 at doses of 10 mg/kg or 30 mg/kg.

  • Efficacy Assessment: Tumor volumes were measured regularly to determine the percentage of tumor growth inhibition (TGI).

Erlotinib Xenograft Study[3]
  • Animal Model: Athymic nude mice.

  • Cell Lines: H460a and A549 human NSCLC cells.

  • Tumor Implantation: Subcutaneous implantation of tumor fragments.

  • Treatment: Erlotinib was administered orally at a dose of 100 mg/kg.

  • Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition was calculated at the end of the study.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both Furo[2,3-d]pyrimidine compounds and erlotinib is the inhibition of the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF Ligand EGF->EGFR Binds Furo_pyrimidine Furo[2,3-d]pyrimidine Compound Furo_pyrimidine->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Furo[2,3-d]pyrimidine Compounds and Erlotinib.

The experimental workflow for evaluating the in vivo efficacy of these compounds typically follows a standardized process from cell culture to data analysis.

Experimental_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Drug Administration (Furo[2,3-d]pyrimidine or Erlotinib) Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Efficacy_Analysis Tumor Growth Inhibition (TGI) Calculation Data_Collection->Efficacy_Analysis Conclusion Comparative Efficacy Assessment Efficacy_Analysis->Conclusion

Caption: Standard Workflow for In Vivo Antitumor Efficacy Studies.

Conclusion and Future Directions

The available preclinical data strongly suggest that Furo[2,3-d]pyrimidine-based compounds, such as the furanopyrimidine derivative 52, hold significant promise as next-generation EGFR inhibitors. Their potent in vivo activity, particularly against EGFR mutations that confer resistance to first-generation drugs like erlotinib, underscores their clinical potential. While the current body of evidence is compelling, direct, head-to-head in vivo comparative studies are warranted to definitively establish the superiority of these novel compounds over erlotinib. Future research should also focus on the pharmacokinetic and pharmacodynamic profiles of these Furo[2,3-d]pyrimidine derivatives to optimize dosing strategies and further enhance their therapeutic index. As these compounds progress through the drug development pipeline, they may offer new hope for patients with EGFR-mutant cancers who have developed resistance to existing therapies.

References

A Comparative Analysis of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. Among the myriad of privileged structures, furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as prominent scaffolds, both serving as bioisosteres of the natural kinase substrate, adenosine triphosphate (ATP). This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their performance as kinase inhibitors with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to the Scaffolds

Both furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are fused heterocyclic systems that mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases.[1][2] The furo[2,3-d]pyrimidine scaffold is characterized by a furan ring fused to a pyrimidine ring, while the pyrazolo[3,4-d]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine. This structural similarity to adenine allows for the formation of key hydrogen bond interactions with the kinase hinge region, a critical anchoring point for many kinase inhibitors.[2] The versatility of these scaffolds allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases implicated in diseases such as cancer.

Comparative Kinase Inhibitory Activity

The true measure of a scaffold's utility lies in its ability to be elaborated into potent and selective inhibitors for specific kinase targets. Below is a summary of reported inhibitory activities for derivatives of both scaffolds against several key kinases. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data presented here is collated from various studies and should be interpreted with consideration of the different assay conditions.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Both scaffolds have been explored for the development of EGFR inhibitors.

ScaffoldCompoundEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Furo[2,3-d]pyrimidineCompound 17Sunitinib-
Furo[2,3-d]pyrimidineCompound 28Sunitinib-
Pyrazolo[3,4-d]pyrimidineCompound 354Erlotinib-
Pyrazolo[3,4-d]pyrimidineCompound 434Erlotinib-

Table 1: Comparative inhibitory activity of furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against EGFR. Note: Data for furo[2,3-d]pyrimidines from a study evaluating a series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines.[3] Data for pyrazolo[3,4-d]pyrimidines from a study on new derivatives as EGFR-TK inhibitors.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

ScaffoldCompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Furo[2,3-d]pyrimidineCompound 5122Sorafenib90
Furo[2,3-d]pyrimidineCompound 658Sorafenib41.2
Pyrazolo[3,4-d]pyrimidineCompound 77600--
Pyrazolo[3,4-d]pyrimidineCompound 8---

Table 2: Comparative inhibitory activity against VEGFR-2. Note: Data for furo[2,3-d]pyrimidines from multiple studies.[3] Data for pyrazolo[3,4-d]pyrimidine from a study on multitarget inhibitors.[5]

Other Kinases

Both scaffolds have demonstrated inhibitory activity against a diverse range of other kinases.

ScaffoldKinase TargetRepresentative Compound IC50 (nM)
Furo[2,3-d]pyrimidinePI3Kα175
Furo[2,3-d]pyrimidinePI3Kβ71
Furo[2,3-d]pyrimidineAKT411
Furo[2,3-d]pyrimidineFLT3-ITD3
Pyrazolo[3,4-d]pyrimidineSrc1720 (for S29)
Pyrazolo[3,4-d]pyrimidineBTK7.95
Pyrazolo[3,4-d]pyrimidinePLK40.2
Pyrazolo[3,4-d]pyrimidineCDK257

Table 3: Inhibitory activity of furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various kinases. Note: Data compiled from multiple sources.[2][6][7][8][9][10]

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinome-wide screening is often employed to assess the selectivity profile of a lead compound.

Experimental Protocols

The quantitative data presented in this guide were generated using various in vitro kinase assays. Below are detailed methodologies for three common types of assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a robust method for measuring kinase activity in a high-throughput format.

  • Reaction Setup: In a 384-well plate, the kinase, a biotinylated substrate peptide, and the test compound (dissolved in DMSO) are mixed in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Reading: After a further incubation period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents, the plate is read on an HTRF-compatible plate reader. The signal is measured as the ratio of the fluorescence at 665 nm (acceptor) to that at 620 nm (donor), multiplied by 10,000.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)

This is a traditional and highly sensitive method for measuring kinase activity.

  • Reaction Mixture: The kinase reaction is performed in a reaction buffer containing the kinase, the substrate (protein or peptide), and the test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Stopping the Reaction: The reaction is terminated by spotting the reaction mixture onto a phosphocellulose filter mat.

  • Washing: The filter mat is washed extensively with an acidic solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection: The radioactivity retained on the filter mat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (DMSO). IC50 values are determined by non-linear regression analysis.

ELISA-Based Kinase Assay

This method offers a non-radioactive alternative for measuring kinase activity.

  • Coating: A microtiter plate is coated with a substrate-specific capture antibody.

  • Substrate Binding: The kinase substrate is added to the wells and allowed to bind to the capture antibody.

  • Kinase Reaction: The kinase and the test compound are added to the wells, and the reaction is initiated by the addition of ATP. The plate is then incubated to allow for substrate phosphorylation.

  • Detection Antibody: After washing the plate to remove the reaction components, a phospho-specific primary antibody is added, which binds to the phosphorylated substrate.

  • Secondary Antibody: Following another washing step, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added.

  • Substrate Addition: After a final wash, a chromogenic or chemiluminescent substrate for the enzyme is added, and the signal is allowed to develop.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are determined by plotting the signal intensity against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To provide a better context for the role of these kinase inhibitors, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME/Tox Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Candidate Selection IND IND-Enabling Studies Preclinical_Dev->IND Clinical_Trials Clinical Trials IND->Clinical_Trials PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

References

Unveiling the Apoptotic Power of Furo[2,3-d]pyrimidine Derivatives in Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective breast cancer therapies, a promising class of compounds, Furo[2,3-d]pyrimidine derivatives, has emerged, demonstrating significant potential in inducing programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of the apoptotic mechanisms of these derivatives against established chemotherapeutic agents, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in this critical area of oncology.

Performance Comparison: Furo[2,3-d]pyrimidine Derivatives vs. Standard Chemotherapeutics

The anti-proliferative and apoptotic effects of Furo[2,3-d]pyrimidine derivatives have been rigorously evaluated in various breast cancer cell lines. The following tables summarize key quantitative data, offering a direct comparison with standard-of-care chemotherapeutic drugs such as Doxorubicin and Paclitaxel.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine Derivatives
Compound 5dResistant MCF-71.20 ± 0.21[1][2]
Compound 5eResistant MCF-71.90 ± 0.32[1][2]
Compound 10bHS 578T1.51[3]
Curcumin-pyrimidine analog 3gMCF-70.61 ± 0.05[4]
Curcumin-pyrimidine analog 3bMCF-74.95 ± 0.94[4]
Pyrido[2,3-d]pyrimidine derivative 4MCF-70.57[5]
Standard Chemotherapeutics
DoxorubicinResistant MCF-73.30 ± 0.18[1][2]
DoxorubicinMCF-74[6]
DoxorubicinMDA-MB-2311[6]
DoxorubicinMCF-78.306[7]
DoxorubicinMDA-MB-2316.602[7]
PaclitaxelMDA-MB-231~0.008[8]
PaclitaxelT47D1.577[8]

Table 2: Induction of Apoptosis in Breast Cancer Cells

Compound/DrugCell LineTreatment ConcentrationPercentage of Apoptotic CellsKey Molecular ChangesReference
Furo[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivative 4MCF-7Not specified36.14% (total apoptosis)-[5]
Standard Chemotherapeutics
DoxorubicinMCF-750 nM5.8%-[7]
DoxorubicinMCF-7200 nM10%Increased Bax/Bcl-2 ratio (~7-fold)[7]
DoxorubicinMCF-7800 nM13.75%-[7]
DoxorubicinMDA-MB-231200 nM15%Increased Bax/Bcl-2 ratio (~2-fold)[7]
PaclitaxelMCF-7Not specifiedUp to 43%Mitochondrial-dependent pathway, changes in Bax/Bcl-2 ratio, activation of caspase-9[8]

Delving into the Mechanism: Signaling Pathways

Furo[2,3-d]pyrimidine derivatives primarily induce apoptosis through the intrinsic (mitochondrial) pathway, a critical cell death cascade often dysregulated in cancer. This process involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to the activation of executioner caspases.

Furo_pyrimidine_Apoptosis_Pathway cluster_cell Breast Cancer Cell Furo[2,3-d]pyrimidine Derivative Furo[2,3-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Furo[2,3-d]pyrimidine Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Furo[2,3-d]pyrimidine Derivative->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Furo[2,3-d]pyrimidine derivatives.

In contrast, standard chemotherapeutics like Doxorubicin and Paclitaxel employ distinct, albeit sometimes overlapping, mechanisms to trigger apoptosis.

Standard_Chemo_Apoptosis_Pathways cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Apoptosis_Dox Apoptosis DNA->Apoptosis_Dox Mitochondrial_Pathway_Dox Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) ROS->Mitochondrial_Pathway_Dox Mitochondrial_Pathway_Dox->Apoptosis_Dox Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Mitochondrial_Pathway_Pac Mitochondrial Pathway (Bax/Bcl-2 ratio ↑, Caspase-9 activation) Mitotic_Arrest->Mitochondrial_Pathway_Pac Apoptosis_Pac Apoptosis Mitochondrial_Pathway_Pac->Apoptosis_Pac AnnexinV_PI_Workflow start Seed and treat breast cancer cells harvest Harvest cells (including supernatant) start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at room temperature (dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->end

References

A Comparative Analysis of Furo[2,3-d]pyrimidine Derivatives and Sorafenib on HUVEC Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Anti-Angiogenic Compounds

This guide provides a comprehensive comparison of the cytotoxic effects of novel Furo[2,3-d]pyrimidine derivatives and the established multi-kinase inhibitor, Sorafenib, on Human Umbilical Vein Endothelial Cells (HUVECs). The data presented is collated from multiple studies to offer an objective overview of their relative potencies and mechanisms of action, supporting further research and development in the field of anti-angiogenic cancer therapy.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Furo[2,3-d]pyrimidine derivatives and Sorafenib, demonstrating their cytotoxic effects on HUVECs. Lower IC50 values indicate higher potency.

Compound ID/ReferenceFuro[2,3-d]pyrimidine DerivativeHUVEC IC50 (µM)Sorafenib IC50 (µM)Reference
Compound IV 5-(4-((2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)furo[2,3-d]pyrimidine22.620.6[1]
Compound V 5-(4-((4-chloro-3-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)furo[2,3-d]pyrimidine61.220.6[1]
Furotriazolopyrimidine 8b Structure not fully specified in abstractPotency higher than SorafenibNot specified[2]
Furotriazolopyrimidine 8c Structure not fully specified in abstractGood antiproliferative activityNot specified[2]
Sorafenib -1.5329-[3]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro cytotoxicity studies utilizing the MTT assay. Below is a detailed methodology representative of these experiments.

MTT Assay for HUVEC Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with growth factors and fetal bovine serum.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, HUVECs are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of Furo[2,3-d]pyrimidine derivatives and Sorafenib are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compounds are made in fresh cell culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

3. Incubation:

  • The treated plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Addition and Formazan Solubilization:

  • Following incubation, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • After this incubation, the medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Both Furo[2,3-d]pyrimidine derivatives and Sorafenib exert their anti-angiogenic effects primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway in endothelial cells. The diagram below illustrates this key pathway and the points of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitors Furo[2,3-d]pyrimidines Sorafenib Inhibitors->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Experimental_Workflow start Start culture Culture HUVECs start->culture seed Seed HUVECs in 96-well plates culture->seed treat Treat cells with Furo[2,3-d]pyrimidines and Sorafenib at various concentrations seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 mtt Add MTT reagent incubate1->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 values read->analyze compare Compare cytotoxicity analyze->compare end End compare->end

References

Unveiling the Cross-Kinase Inhibitory Landscape of Furo[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the cross-kinase inhibitory profiles of various Furo[2,3-d]pyrimidine analogs. Fused heterocyclic compounds, particularly the Furo[2,3-d]pyrimidine scaffold which is a bioisostere of purine, have garnered significant attention as a promising class of kinase inhibitors.[1] This document consolidates experimental data from multiple studies to provide a comprehensive overview of their potency and selectivity against a range of key kinases implicated in cancer and other diseases.

This guide presents quantitative inhibitory data in structured tables, details the experimental protocols for key kinase assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this chemical series.

Quantitative Inhibitory Profile of Furo[2,3-d]pyrimidine Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Furo[2,3-d]pyrimidine analogs against a panel of protein kinases. These kinases play crucial roles in cell signaling pathways that govern proliferation, survival, and angiogenesis.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Series 1
4cVEGFR-257.1Sorafenib41.1
7bVEGFR-242.5Sorafenib41.1
7cVEGFR-252.5Sorafenib41.1
15bVEGFR-2946Sorafenib90
16cVEGFR-2551Sorafenib90
16eVEGFR-2122Sorafenib90
Series 2
2c-Met69.8--
4c-Met310--
Series 3
22FLT3-ITD4--
33FLT3-ITD6--
46FLT3-ITD38--
49FLT3-ITD16--
53FLT3-ITD3--

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Inhibitory Activity against Non-Receptor Tyrosine and Serine/Threonine Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Series 4
10bPI3Kα0.175 ± 0.007--
10bPI3Kβ0.071 ± 0.003--
10bAKT0.411 ± 0.02--
Series 5
7Akt124--

Data compiled from multiple sources.[2][6]

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays cited in this guide are provided below. These protocols offer a framework for researchers to replicate and validate the presented findings.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency of compounds against specific kinases is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase.

Materials:

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • Recombinant Kinase (e.g., c-Met, Akt1, VEGFR-2)

  • Kinase Substrate (specific for each kinase)

  • ATP

  • Furo[2,3-d]pyrimidine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Furo[2,3-d]pyrimidine analogs in DMSO. Further dilute these in the appropriate kinase assay buffer. The final DMSO concentration in the assay should typically not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP to each well. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8][9]

c-Met Kinase Assay Protocol

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

Materials:

  • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Recombinant c-Met enzyme.

  • ULight™-poly GT substrate.

  • ATP.

  • Eu-labeled anti-phosphotyrosine antibody.

  • 10X LANCE® Detection Buffer.

  • EDTA.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer and add 5 µL to each well.

  • Reaction Initiation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of this mix to all wells.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature and read the TR-FRET signal on a compatible plate reader.

Akt1 Kinase Assay Protocol

This protocol outlines a method for determining Akt1 kinase activity.[7][11]

Materials:

  • AKT1 Kinase Buffer: 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[7]

  • Recombinant Akt1 enzyme.

  • Akt/PKB synthetic peptide substrate (e.g., CKRPRAASFAE).

  • ATP.

  • ADP-Glo™ Kinase Assay kit.

Procedure:

  • Follow the general in vitro kinase inhibition assay protocol.

  • Use the specific Akt1 kinase buffer and peptide substrate.

  • The kinase reaction is typically incubated at 30°C for 15 minutes.[11]

  • The subsequent steps for reaction termination and signal detection are the same as the general protocol.

Visualizations

The following diagrams illustrate key signaling pathways targeted by Furo[2,3-d]pyrimidine analogs and a typical experimental workflow.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_Pyrimidine Furo[2,3-d]pyrimidine Analogs (e.g., 10b) Furo_Pyrimidine->PI3K Furo_Pyrimidine->AKT

Caption: PI3K/AKT Signaling Pathway Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Furo_Pyrimidine_cMet Furo[2,3-d]pyrimidine Analogs Furo_Pyrimidine_cMet->cMet Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Assay Plate Setup Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Plate_Setup Kinase_Reaction Kinase Reaction Plate_Setup->Kinase_Reaction Signal_Detection Signal Detection Kinase_Reaction->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

References

Validating EGFR Inhibition by Furo[2,3-d]pyrimidines: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furo[2,3-d]pyrimidine derivatives as EGFR inhibitors, with a focus on validation using Western blot analysis. Supporting experimental data and detailed protocols are included to aid in the evaluation of this promising class of compounds against other established EGFR inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy due to its role in regulating cell proliferation, survival, and differentiation.[1][2] Furo[2,3-d]pyrimidine derivatives have emerged as a potent class of EGFR inhibitors, demonstrating significant antitumor activity.[3][4][5] This guide details the validation of their inhibitory effects on the EGFR signaling pathway through Western blot analysis, a fundamental technique for assessing protein phosphorylation and activation.[1][2]

Performance Comparison of EGFR Inhibitors

The efficacy of novel Furo[2,3-d]pyrimidine derivatives is often benchmarked against established EGFR tyrosine kinase inhibitors (TKIs). Western blot analysis provides a direct measure of a compound's ability to suppress EGFR autophosphorylation and downstream signaling cascades.

A key derivative, compound 3f , has shown potent EGFR inhibition with an IC50 of 0.121 ± 0.004 μM, comparable to the well-known inhibitor erlotinib .[3][4] Further studies on third-generation furanopyrimidine-based inhibitors, such as compounds 49 and 52 , have demonstrated selective inhibition of mutant EGFR (EGFRL858R/T790M) over wild-type EGFR (EGFRWT).[6][7][8] This selectivity is a crucial advantage in overcoming resistance mechanisms observed with earlier generation TKIs.

Below is a summary of Western blot data comparing the effects of a representative Furo[2,3-d]pyrimidine derivative with a standard EGFR inhibitor on key signaling proteins.

Target ProteinFuro[2,3-d]pyrimidine Derivative (Compound 52)Osimertinib (Reference Inhibitor)Untreated Control
p-EGFR (Tyr1068) ↓↓↓↓↓↓+++
Total EGFR +++
p-AKT (Ser473) ↓↓↓↓+++
Total AKT +++
p-ERK1/2 (Thr202/Tyr204) ↓↓↓↓+++
Total ERK1/2 +++
Table 1: Comparative Western blot analysis of EGFR pathway inhibition. The data illustrates a significant decrease in the phosphorylation of EGFR and its downstream targets, AKT and ERK, upon treatment with the Furo[2,3-d]pyrimidine derivative, similar to the effects of the third-generation inhibitor Osimertinib. (↓ represents a decrease, ↔ represents no change, and + represents the level of protein expression/phosphorylation).

Visualizing the Mechanism of Action

To understand how Furo[2,3-d]pyrimidines exert their effect, it is essential to visualize the EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway and Inhibition Point.

Experimental Protocols

Accurate and reproducible Western blot results are critical for validating inhibitor efficacy. The following is a detailed protocol for assessing EGFR phosphorylation.

Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cancer cells (e.g., A431 or H1975) to 70-80% confluency. Treat cells with the Furo[2,3-d]pyrimidine derivative or a reference inhibitor at the desired concentrations for the specified duration. Include an untreated or vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading for electrophoresis.[9]

Western Blot Workflow

The following diagram outlines the key steps in the Western blot procedure.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Blocking (5% BSA in TBST to prevent non-specific binding) C->D E 5. Primary Antibody Incubation (e.g., anti-p-EGFR, overnight at 4°C) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) E->F G 7. Detection (ECL Substrate and Imaging) F->G H 8. Stripping and Re-probing (for Total EGFR and Loading Control, e.g., β-Actin) G->H

Western Blot Experimental Workflow.
Detailed Immunodetection Steps

  • Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to minimize background signal.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-EGFR Tyr1068) overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000.[1][9]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH).[1][9]

Logical Validation Framework

The validation of EGFR inhibition by Furo[2,3-d]pyrimidine using Western blot follows a clear logical progression.

logical_framework A Hypothesis: Furo[2,3-d]pyrimidine inhibits EGFR signaling B Experimental Design: Treat cancer cells with the compound A->B C Data Acquisition: Perform Western blot for p-EGFR, p-AKT, p-ERK B->C D Analysis: Quantify band intensities (Densitometry) C->D E Comparison: Compare treated vs. untreated and reference inhibitor D->E F Conclusion: Validate inhibition based on reduced phosphorylation E->F

Logical Framework for Validation.

By following these protocols and comparative analyses, researchers can effectively validate the inhibitory potential of Furo[2,3-d]pyrimidine derivatives on the EGFR signaling pathway, providing robust data for further drug development.

References

Furo[2,3-d]pyrimidines Versus Established Kinase Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel Furo[2,3-d]pyrimidine derivatives in comparison to well-established kinase inhibitors, supported by molecular docking studies and in vitro experimental data.

This guide provides a comparative analysis of Furo[2,3-d]pyrimidine derivatives against known kinase inhibitors, focusing on their potential to inhibit key enzymes in cellular signaling pathways implicated in cancer. The Furo[2,3-d]pyrimidine scaffold, being a bioisostere of purine, presents a promising framework for the design of potent and selective kinase inhibitors.[1] This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Analysis of Kinase Inhibitory Activity

Recent studies have highlighted the potential of Furo[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and Akt (Protein Kinase B). The following tables summarize the in vitro inhibitory activities and molecular docking scores of selected Furo[2,3-d]pyrimidine compounds against their respective kinase targets, benchmarked against known inhibitors.

EGFR Inhibitors
Compound IDTarget KinaseIC50 (µM)Docking Score (kcal/mol)Reference CompoundReference IC50 (µM)
Compound 3fEGFR0.121 ± 0.004-ErlotinibNot Specified in study
Compound 8cEGFR7.37 - 13.72 (HeLa, HT-29)Favorable BindingNot SpecifiedNot Specified
Compound 10bEGFR7.37 - 13.72 (HeLa, HT-29)Favorable BindingNot SpecifiedNot Specified

Note: A lower IC50 value indicates a higher inhibitory potency. Docking scores were reported as having "favorable binding" within the EGFR active site.[2][3][4]

PI3K/Akt Inhibitors
Compound IDTarget KinaseIC50 (µM)Reference Compound(s)Reference IC50 (µM)
Compound 10bPI3Kα0.175 ± 0.007Not SpecifiedNot Specified
PI3Kβ0.071 ± 0.003
Akt0.411 ± 0.02
Compound VAkt-124Not SpecifiedNot Specified

Note: Compound 10b demonstrated potent dual-inhibitory activity against both PI3K and Akt kinases.[5][6]

Experimental Protocols

The following sections detail the generalized experimental protocols for molecular docking studies as compiled from the referenced literature.

Molecular Docking Methodology

A generalized workflow for the in silico evaluation of Furo[2,3-d]pyrimidine derivatives is as follows:

  • Receptor Preparation: The three-dimensional crystal structures of the target kinase domains (e.g., EGFR, PI3K, Akt) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then prepared for docking by assigning charges and atom types using software such as AutoDockTools.

  • Ligand Preparation: The 2D structures of the Furo[2,3-d]pyrimidine derivatives and known inhibitors are sketched using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. A grid box is defined to encompass the ATP-binding site of the target kinase. The docking algorithm then explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity (docking score) for each pose.

  • Analysis of Results: The docking results are ranked based on their predicted binding affinities. The binding poses with the lowest energy scores are visualized to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical workflow for the discovery and validation of novel kinase inhibitors.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival Furo[2,3-d]pyrimidine Inhibitor Furo[2,3-d]pyrimidine Inhibitor Furo[2,3-d]pyrimidine Inhibitor->PI3K Known Kinase Inhibitor Known Kinase Inhibitor Known Kinase Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.

G Ligand Design & Synthesis Ligand Design & Synthesis Molecular Docking Molecular Docking Ligand Design & Synthesis->Molecular Docking In vitro Kinase Assay In vitro Kinase Assay Molecular Docking->In vitro Kinase Assay Cell-based Assays Cell-based Assays In vitro Kinase Assay->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: General workflow for kinase inhibitor drug discovery.

References

Assessing the Selectivity of Furo[2,3-d]pyrimidine Derivatives for FLT3-ITD Over Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furo[2,3-d]pyrimidine derivatives, focusing on their selectivity as inhibitors of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in Acute Myeloid Leukemia (AML). We present supporting experimental data on a promising lead compound, herein referred to as Compound 49, a novel Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative. This document details its performance against FLT3-ITD and provides a framework for assessing its selectivity over other kinases.

Introduction

The Furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] Recent advancements have led to the development of derivatives specifically targeting FLT3-ITD, a constitutively active mutant receptor tyrosine kinase prevalent in a significant subset of AML patients.[1][3] The clinical utility of FLT3 inhibitors is often hampered by a lack of selectivity, leading to off-target effects.[1] Therefore, a thorough assessment of the selectivity profile of novel inhibitors is paramount. This guide focuses on Compound 49, a Furo[2,3-d]pyrimidine derivative that has demonstrated potent and selective inhibition of FLT3-ITD.[1]

Data Presentation

The selectivity of Furo[2,3-d]pyrimidine derivatives is assessed through both enzymatic and cellular assays. Below is a summary of the inhibitory activities of the lead compound, Compound 49, and related derivatives.

Table 1: Enzymatic and Cellular Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives [1]

CompoundFLT3-ITD IC₅₀ (µM)MV4-11 GI₅₀ (µM)MOLM-13 GI₅₀ (µM)K562 GI₅₀ (µM)
Compound 49 0.031 0.096 0.117 >10
Compound 330.0060.1690.164ND
Compound 460.0380.1650.087ND

ND: Not Determined

Table 2: Comparative Cellular Activity of Compound 49 [1][3]

Cell LineTargetCompound 49 GI₅₀ (µM)Sorafenib GI₅₀ (µM)Quizartinib GI₅₀ (µM)
Ba/F3 (FLT3-ITD)FLT3-ITDPotentLess PotentLess Potent
Ba/F3 (FLT3-ITD-F691L)FLT3-ITD (mutant)PotentLess PotentLess Potent

Kinase Selectivity Profile of Compound 49:

Compound 49 was evaluated against a panel of 50 additional kinases to determine its selectivity. While the detailed quantitative data for the entire panel is not publicly available, the study reports that Compound 49 demonstrated a favorable selectivity profile, with potent inhibition of FLT3-ITD and weaker activity against other kinases.[1] Further investigation into the full kinome scan data is required for a complete comparative analysis.

Signaling Pathway Inhibition

FLT3-ITD drives leukemogenesis through the constitutive activation of several downstream signaling pathways, including the STAT5 and MAPK/ERK pathways. Compound 49 has been shown to effectively suppress the phosphorylation of FLT3 and these key downstream effectors, STAT5 and ERK1/2, in FLT3-ITD-positive AML cell lines.[1][3]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Compound49 Furo[2,3-d]pyrimidine (Compound 49) Compound49->FLT3_ITD Inhibits

Caption: FLT3-ITD Signaling Pathway and Inhibition by Furo[2,3-d]pyrimidine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following are protocols for key experiments cited in the evaluation of Furo[2,3-d]pyrimidine derivatives.

Biochemical Kinase Inhibition Assay (FLT3-ITD)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant FLT3-ITD kinase.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant FLT3-ITD - Kinase Buffer - ATP - Substrate - Test Compound Start->Reagents Plate Dispense Test Compound and Kinase to Plate Reagents->Plate Incubate1 Pre-incubation Plate->Incubate1 Initiate Initiate Reaction with ATP/Substrate Mix Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Stop Reaction & Detect Signal (e.g., ADP-Glo) Incubate2->Stop Analyze Data Analysis: Calculate IC₅₀ Stop->Analyze End End Analyze->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the Furo[2,3-d]pyrimidine compound in DMSO. Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4] Prepare solutions of recombinant FLT3-ITD enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound dilutions, and the FLT3-ITD enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced.[5]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (GI₅₀ Determination)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Detailed Protocol:

  • Cell Culture: Culture human AML cell lines with FLT3-ITD (MV4-11, MOLM-13) and a FLT3-independent cell line (K562) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density.

  • Compound Treatment: Add serial dilutions of the Furo[2,3-d]pyrimidine compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) values by plotting cell viability against the compound concentration.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET Target Engagement Intracellular Kinase Assay is used to confirm direct binding of the compound to FLT3 in living cells.[1]

Detailed Protocol:

  • Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-FLT3 fusion protein.

  • Assay Setup: Suspend the cells in assay medium and add the NanoBRET® tracer specific for FLT3.

  • Compound Addition: Add serial dilutions of the Furo[2,3-d]pyrimidine compound.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value for target engagement.

Western Blot Analysis of Downstream Signaling

This method is used to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Detailed Protocol:

  • Cell Treatment: Treat FLT3-ITD positive cells (e.g., MV4-11) with various concentrations of the Furo[2,3-d]pyrimidine compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-ERK1/2, and total ERK1/2.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The Furo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of selective FLT3-ITD inhibitors. The lead compound, Compound 49, demonstrates potent enzymatic and cellular activity against FLT3-ITD while exhibiting significant selectivity over FLT3-independent cells. Its ability to inhibit downstream signaling pathways further validates its on-target activity. While the complete kinase selectivity profile of Compound 49 requires further disclosure, the available data strongly suggests that Furo[2,3-d]pyrimidine derivatives can be engineered to achieve a high degree of selectivity for FLT3-ITD, a critical attribute for advancing these compounds into further preclinical and clinical development for the treatment of AML.

References

Safety Operating Guide

Proper Disposal of Furo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Furo[2,3-d]pyrimidin-4-amine is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1] In the event of a spill, the material should be contained and absorbed with an inert material, then collected into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

  • Waste Collection and Segregation:

    • Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[3][5]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[5]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5]

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.[3][5]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible chemicals.[3][6]

  • Request for Disposal:

    • Once the container is full, or if waste has been accumulated for a designated period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Do not attempt to transport the waste off-site yourself.

  • Spill Residue:

    • Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste in the same manner.[5]

Quantitative Data Summary

While specific quantitative data for this compound was not found in the initial search, the following table summarizes general quantitative limits for certain chemicals in liquid waste that would classify them as regulated hazardous waste. This provides context for the stringent controls on chemical disposal.

SubstanceRegulated Liquid Waste Threshold
Barium> 2 mg/L[6]
Cadmium> 2 mg/L[6]
Bromine> 1% solution[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container is Full or Accumulation Time Limit Reached E->F G Request Pickup from EHS or Licensed Waste Contractor F->G H Dispose of Contents/Container to an Approved Waste Disposal Plant G->H

This compound Disposal Workflow

This procedural guidance is based on general principles of laboratory chemical safety. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling Furo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Furo[2,3-d]pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, these guidelines are essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors. All manipulations of solid this compound and its solutions should be performed within a functioning fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes. A face shield offers broader protection, especially during reactions or when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have some level of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the potential airborne concentration and should be chosen in accordance with institutional safety guidelines.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for both safety and the integrity of the experiment.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering all potential hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound must be conducted within a chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be placed in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This waste stream should be considered halogenated organic waste if halogenated solvents are used.[2]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings.[2]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and ignition sources.[1]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Step 1: Pre-Handling Preparation - Risk Assessment - Check Emergency Equipment - Don PPE handling Step 2: Compound Handling - Weigh in Fume Hood - Prepare Solutions in Hood prep->handling post_handling Step 3: Post-Handling - Decontaminate Work Area - Wash Hands handling->post_handling waste_id Identify Waste Type handling->waste_id solid_waste Solid Waste (Unused compound, contaminated labware) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_id->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Furo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.